GNE-7883
Beschreibung
Eigenschaften
Molekularformel |
C28H29FN6O2 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-2-(3-methylpyrazin-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H29FN6O2/c1-17-25(31-12-11-30-17)26-24(28(37)34-15-18(14-29)16-34)27-32-22(13-23(36)35(27)33-26)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h7-13,18-19,33H,2-6,14-16H2,1H3 |
InChI-Schlüssel |
OMGKSFJZXSXHCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN=C1C2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)C5CCCCC5)C(=O)N6CC(C6)CF |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GNE-7883: A Deep Dive into its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7883 is a potent and selective small molecule inhibitor that has emerged as a critical tool compound for investigating the Hippo signaling pathway and its role in cancer. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the key experimental data and protocols that underpin our understanding of this compound. This compound acts as an allosteric, reversible, and pan-TEAD inhibitor, targeting the four TEAD family transcription factors (TEAD1-4).[1][2] These transcription factors are the final downstream effectors of the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and survival.[1] this compound functions by binding to a lipid pocket on TEAD proteins, which induces a conformational change that allosterically inhibits the interaction between TEAD and YAP/TAZ.[3][4] This disruption of the YAP/TAZ-TEAD complex is a key therapeutic strategy for cancers with Hippo pathway alterations. Furthermore, this compound has shown significant promise in overcoming resistance to other targeted therapies, such as KRAS G12C inhibitors.[1]
Quantitative Data
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| TEAD1-YAP Interaction | TR-FRET | 4 | [5] |
| TEAD2-YAP Interaction | TR-FRET | 4 | [5] |
| TEAD3-YAP Interaction | TR-FRET | 4 | [5] |
| TEAD4-YAP Interaction | TR-FRET | 4 | [5] |
Cellular Potency of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | Cell Viability | ~0.1 | [6] |
| NCI-H226 | Mesothelioma | Cell Viability | ~0.1 | [6] |
| MSTO-211H | Mesothelioma | Cell Viability | ~0.1 | [6] |
| NCI-H358 (Sotorasib-resistant) | Non-Small Cell Lung Cancer | Cell Viability | Not specified, but overcomes resistance | [1] |
| SW837 (Sotorasib-resistant) | Colorectal Cancer | Cell Viability | Not specified, but overcomes resistance | [5] |
Signaling Pathway and Mechanism of Action
This compound targets the final step in the Hippo signaling pathway, the interaction between the TEAD transcription factors and their co-activators YAP and TAZ. The following diagram illustrates this pathway and the mechanism of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide representative protocols for the key experiments used to characterize this compound. These are based on standard laboratory procedures and information from the primary literature.
TEAD-YAP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between TEAD and YAP proteins.
Materials:
-
Recombinant His-tagged TEAD protein (YAP-binding domain)
-
Biotinylated YAP peptide
-
Europium-labeled anti-His antibody (Donor)
-
XL665-labeled streptavidin (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and other test compounds
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
In a 384-well plate, add a small volume of the compound dilutions.
-
Add His-tagged TEAD protein to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Add biotinylated YAP peptide to the wells and incubate for 60 minutes at room temperature.
-
Add a mixture of Europium-labeled anti-His antibody and XL665-labeled streptavidin.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for XL665) after a time delay (e.g., 60 µs).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the ratio against the compound concentration to determine the IC50 value.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.
Materials:
-
YAP/TAZ-dependent cancer cell lines (e.g., OVCAR-8, NCI-H226)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well or 384-well clear or white-walled tissue culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well or 384-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours or 7 days).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to calculate the IC50 value.
Co-Immunoprecipitation (Co-IP) of YAP and TEAD
This technique is used to demonstrate that this compound disrupts the interaction between endogenous YAP and TEAD proteins within a cellular context.
Materials:
-
YAP/TAZ-dependent cancer cell lines (e.g., NCI-H226)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-pan-TEAD antibody or anti-YAP antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against YAP and TEAD
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to ~80-90% confluency and treat with this compound or DMSO for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-pan-TEAD) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using primary antibodies against YAP and TEAD to detect the co-immunoprecipitated proteins.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is used to assess changes in chromatin accessibility at TEAD binding motifs following treatment with this compound.
Materials:
-
Cells treated with this compound or DMSO
-
Lysis buffer (containing NP-40)
-
Tn5 transposase and tagmentation buffer (from a commercial kit)
-
DNA purification kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Harvest and lyse a small number of cells (e.g., 50,000) in a hypotonic lysis buffer to isolate the nuclei.
-
Incubate the nuclei with Tn5 transposase, which will simultaneously cut accessible chromatin and ligate sequencing adapters.
-
Purify the "tagmented" DNA.
-
Amplify the DNA library by PCR.
-
Purify the amplified library to remove primers and adapters.
-
Perform next-generation sequencing on the library.
-
Analyze the sequencing data to identify regions of open chromatin and perform motif analysis to determine if TEAD binding sites are enriched in regions with decreased accessibility in this compound-treated cells.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a well-characterized, potent, and allosteric pan-TEAD inhibitor that serves as an invaluable tool for studying the Hippo signaling pathway. Its mechanism of action, involving the disruption of the YAP/TAZ-TEAD protein-protein interaction, has been rigorously validated through a variety of biochemical and cellular assays. The quantitative data on its potency and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cancer biology and drug discovery. The ability of this compound to overcome resistance to other targeted therapies highlights its potential as a component of combination treatments for a range of cancers. Further investigation into the therapeutic applications of TEAD inhibitors, informed by the foundational understanding of compounds like this compound, holds significant promise for the development of novel cancer treatments.
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GNE-7883: A Pan-TEAD Inhibitor for Oncogenic Signaling
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), leading to the expression of genes that promote cell proliferation and inhibit apoptosis. GNE-7883 is a potent, reversible, and allosteric pan-TEAD inhibitor that has shown significant promise in preclinical studies by disrupting the YAP/TAZ-TEAD interaction.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as an allosteric inhibitor of all four human TEAD paralogs.[1][2] It binds to a lipid pocket on the TEAD protein, inducing a conformational change that prevents the binding of YAP and TAZ.[2][3] This disruption of the YAP/TAZ-TEAD protein-protein interaction is central to its anti-cancer activity, as it blocks the transcriptional program that drives tumor growth.[2] Furthermore, this compound has been shown to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors, highlighting its potential in combination therapies.[1][2]
dot
Caption: this compound allosterically inhibits TEAD, blocking YAP/TAZ binding and downstream signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Assay | Value | Reference |
| Lipid Pocket Affinity | Pan-TEAD | Not Specified | ~330 nM | [4][5] |
| IC50 | TEAD3-YAP | TR-FRET | 1.4 µM (for precursor compound 1) |
Table 2: Cellular Potency of this compound
| Cell Line | Cancer Type | Assay | EC50 / GI50 | Reference |
| OVCAR-8 | Ovarian Cancer | Cell Viability | 115 nM | |
| NCI-H226 | Mesothelioma | Cell Viability | 333 nM | |
| MSTO-211H | Mesothelioma | Cell Viability | Not Specified | [6] |
| HCC1576 | Breast Cancer | Cell Viability | Not Specified | [6] |
| MDA-MB-231 | Breast Cancer | Cell Viability | Not Specified |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Regimen | Outcome | Reference |
| NCI-H226 | This compound | 250 mg/kg (4 days on, 2 days off) | Tumor growth arrest | [6] |
| MSTO-211H | This compound | 250 mg/kg (4 days on, 2 days off) | Tumor regression | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used in the high-throughput screening that led to the discovery of this compound.
-
Reagents: His-tagged TEAD3, biotinylated YAP peptide, europium-labeled anti-His antibody, and XL665-labeled streptavidin.
-
Procedure:
-
Pre-incubate His-tagged TEAD3 with the test compounds for 30 minutes at room temperature.
-
Add biotinylated YAP peptide to the TEAD-compound mixture and incubate for 60 minutes at room temperature.
-
Add a mixture of europium-labeled anti-His antibody and XL665-labeled streptavidin.
-
Measure the TR-FRET signal. A decrease in the signal indicates inhibition of the TEAD-YAP interaction.
-
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
-
Reagents: Cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the EC50 or GI50 values from the dose-response curves.
-
Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity.
-
Reagents: Agar, cell culture medium, this compound.
-
Procedure:
-
Prepare a base layer of agar in 6-well plates.
-
Resuspend cells in a top layer of agar containing different concentrations of this compound.
-
Overlay the cell-containing agar on top of the base layer.
-
Incubate the plates for 2-3 weeks, feeding the cells with medium containing this compound periodically.
-
Stain the colonies with crystal violet and count them.
-
dot
Caption: A typical workflow for the preclinical evaluation of a TEAD inhibitor like this compound.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., NCI-H226 or MSTO-211H) into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 250 mg/kg) or vehicle control according to the specified schedule (e.g., 4 days on, 2 days off).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Synergy with KRAS G12C Inhibitors
A significant finding is the ability of this compound to overcome resistance to KRAS G12C inhibitors like sotorasib.[1] This is attributed to the fact that resistance to KRAS inhibition can be driven by the activation of the YAP/TAZ pathway. By co-administering this compound, this resistance mechanism is blocked, leading to a more potent and durable anti-tumor response.[1]
dot
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
GNE-7883: A Deep Dive into the Structure-Activity Relationship of a Pan-TEAD Allosteric Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GNE-7883, a potent and reversible allosteric inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. By binding to a conserved lipid pocket, this compound effectively disrupts the crucial protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ, central players in the Hippo signaling pathway. This guide will detail the quantitative biochemical and cellular data, outline the key experimental protocols used in its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction: Targeting the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis. This compound emerged from a high-throughput screening campaign and subsequent rational, structure-based drug design as a pan-TEAD inhibitor, offering a promising therapeutic strategy for cancers dependent on YAP/TAZ-TEAD signaling.[1][2][3]
Mechanism of Action: Allosteric Inhibition of the YAP/TAZ-TEAD Interaction
This compound functions as an allosteric inhibitor. Instead of competing with YAP/TAZ at their direct binding interfaces on TEAD, it occupies a deep, conserved lipid-binding pocket.[1][4][5] This binding event induces a conformational change in TEAD that perturbs the YAP/TAZ binding site, thereby preventing the formation of the active transcriptional complex.[1][6] This allosteric mechanism allows for high potency and selectivity.
Structure-Activity Relationship (SAR)
The development of this compound from an initial hit, "compound 1," provides a clear illustration of successful structure-based drug design. The key to its enhanced potency, particularly against TEAD4, was the strategic modification of its chemical structure to optimize interactions within the TEAD lipid pocket.[7]
Key Structural Features and Interactions:
The crystal structure of this compound bound to the TEAD2 lipid pocket (PDB ID: 7TYP) reveals critical molecular interactions.[7][8] A pivotal modification from its precursors was the introduction of a methylpyrazine group. This addition facilitates a hydrogen bond with a conserved serine residue (Ser345 in TEAD2) and expands a network of water-mediated interactions within the binding pocket.[7] This optimization led to significant gains in biochemical potency across all TEAD paralogs.[7]
dot
Caption: Evolution of this compound through structure-based design.
Quantitative Data
The potency of this compound has been quantified through various biochemical and cellular assays. The tables below summarize the key findings.
Table 1: Biochemical Potency of this compound Against TEAD Paralogs [9]
| Assay Type | TEAD1 IC₅₀ (nM) | TEAD2 IC₅₀ (nM) | TEAD3 IC₅₀ (nM) | TEAD4 IC₅₀ (nM) |
| Lipid Displacement | 34 | 14 | 37 | 13 |
| YAP Interaction | 39 | 13 | 93 | 34 |
| TAZ Interaction | 50 | 11 | 102 | 28 |
Table 2: Cellular Activity of this compound in YAP/TAZ-Dependent Cancer Cell Lines [9]
| Cell Line | Cancer Type | EC₅₀ (nM) |
| MDA-MB-231-Luc | Breast Cancer | 3 |
| OVCAR-8 | Ovarian Cancer | 115 |
| NCI-H226 | Mesothelioma | 333 |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Below are detailed descriptions of the core assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for YAP/TAZ-TEAD Interaction
This biochemical assay was employed to quantify the ability of this compound to disrupt the interaction between TEAD proteins and YAP or TAZ peptides.
-
Principle: The assay relies on Förster resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore. A His-tagged TEAD protein is labeled with an anti-His antibody conjugated to the donor, and a biotinylated YAP or TAZ peptide is complexed with streptavidin-conjugated to the acceptor. When in close proximity (i.e., when YAP/TAZ is bound to TEAD), excitation of the donor results in energy transfer and emission from the acceptor. This compound, by disrupting this interaction, causes a decrease in the acceptor signal.
-
Methodology:
-
Purified His-tagged TEAD protein (YAP-binding domain) is pre-incubated with a Europium-labeled anti-His antibody.
-
The TEAD-antibody complex is then incubated with varying concentrations of this compound or DMSO control for 30 minutes.
-
A biotinylated YAP or TAZ peptide complexed with a streptavidin-conjugated acceptor is added to the mixture.
-
After a further incubation period, the fluorescence is measured at the emission wavelengths of both the donor and acceptor.
-
The ratio of the acceptor to donor signal is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter dose-response curve.[7]
-
dot
Caption: Workflow for the HTRF-based YAP/TAZ-TEAD interaction assay.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq was utilized to assess the impact of this compound on chromatin accessibility at a genomic scale, specifically at TEAD binding motifs.
-
Principle: This technique uses a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open, accessible regions of chromatin. By sequencing the resulting DNA fragments, a genome-wide map of chromatin accessibility can be generated.
-
Methodology:
-
OVCAR-8 cells were treated with this compound or DMSO for 48 hours.
-
Nuclei were isolated from the treated cells.
-
The isolated nuclei were subjected to tagmentation with the Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.
-
The resulting DNA fragments were purified and amplified by PCR to generate a sequencing library.
-
The library was sequenced using a next-generation sequencing platform.
-
Sequencing reads were aligned to the human genome, and regions of differential chromatin accessibility between this compound-treated and control cells were identified. A focus was placed on chromatin accessibility at known TEAD binding motifs.[1][10]
-
Caption: Mechanism of this compound in the context of the Hippo signaling pathway.
Conclusion
This compound is a well-characterized, potent, and pan-TEAD allosteric inhibitor that effectively abrogates the oncogenic output of the Hippo pathway. Its development showcases the power of structure-based drug design in targeting challenging protein-protein interactions. The comprehensive biochemical and cellular data, supported by detailed experimental methodologies, establish this compound as a valuable tool for cancer research and a promising candidate for therapeutic development, particularly in YAP/TAZ-dependent malignancies and in combination therapies to overcome resistance to other targeted agents.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 7TYP: TEAD2 bound to this compound [ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
The Role of YAP/TAZ in the Activity of GNE-7883: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-7883 is a potent and selective small molecule inhibitor that targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ, which in turn drives tumor growth and survival. This compound functions as a pan-TEAD inhibitor, allosterically blocking the interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors, which is essential for the oncogenic activity of YAP/TAZ.[1][2][3] This technical guide provides an in-depth overview of the role of YAP/TAZ in the therapeutic activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Introduction to the Hippo-YAP/TAZ Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue growth and homeostasis.[1][3] When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ, preventing their nuclear translocation and subsequent pro-proliferative gene transcription.[4] Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[2][4] Dysregulation of this pathway, often through mutations in upstream components like NF2, leads to constitutive YAP/TAZ activation and is a hallmark of several cancers, including mesothelioma, lung, and ovarian cancers.[5]
This compound: A Pan-TEAD Allosteric Inhibitor
This compound is a small molecule inhibitor that was discovered through high-throughput screening and subsequent rational design.[6][7] It acts as a potent, allosteric, and reversible pan-TEAD inhibitor.[2][6] this compound binds to the lipid pocket of all four TEAD paralogs, inducing a conformational change that prevents the binding of YAP and TAZ.[1][3] This disruption of the YAP/TAZ-TEAD complex is the primary mechanism by which this compound exerts its anti-cancer effects.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in inhibiting the YAP/TAZ-TEAD signaling pathway.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound against TEAD Paralogs
| TEAD Paralog | IC50 vs. Lipid (nM) | IC50 vs. YAP (nM) | IC50 vs. TAZ (nM) |
| TEAD1 | 34 | 39 | 50 |
| TEAD2 | 14 | 13 | 11 |
| TEAD3 | 37 | 93 | 102 |
| TEAD4 | 13 | 34 | 28 |
| Data sourced from BioWorld.[8] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| MDA-MB-231 | Breast Cancer | 3 |
| OVCAR8 | Ovarian Cancer | 115 |
| NCI-H226 | Lung Cancer | 333 |
| Data sourced from BioWorld.[8] |
Key Preclinical Experiments and Protocols
The anti-cancer activity of this compound has been demonstrated in a variety of preclinical models. This section details the methodologies for key experiments.
Cell Viability Assay
This assay measures the dose-dependent effect of this compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-8, NCI-H226) in 96-well plates at a density of 1,000 to 5,000 cells per well and incubate overnight.[9][10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified incubator with 5% CO2.[9]
-
Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 1-4 hours.[9][11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curves to determine the EC50 values.
Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
Protocol:
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.[12][13]
-
Cell Suspension: Harvest and resuspend cancer cells in a top layer of 0.3-0.4% low-melting-point agarose in culture medium containing various concentrations of this compound or DMSO.[14]
-
Plating: Gently overlay the cell-agarose suspension onto the solidified base layer.
-
Incubation: Incubate the plates at 37°C for 2-4 weeks, feeding the cells with culture medium twice a week.[13][15]
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies using a microscope.[14]
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro cell viability and colony formation assays.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is used to identify changes in chromatin accessibility at a genome-wide level, providing insights into how this compound affects the binding of transcription factors like TEAD.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., OVCAR-8) with this compound or DMSO for a specified time (e.g., 48 hours).[10]
-
Nuclei Isolation: Harvest the cells and isolate the nuclei using a lysis buffer.
-
Tagmentation: Treat the isolated nuclei with the Tn5 transposase, which will cut and ligate sequencing adapters into accessible regions of the chromatin.[16]
-
DNA Purification: Purify the tagmented DNA.
-
PCR Amplification: Amplify the library of DNA fragments using PCR.
-
Sequencing: Perform high-throughput sequencing of the amplified library.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions with differential chromatin accessibility between this compound-treated and control cells. Analyze for enrichment of specific transcription factor binding motifs, such as the TEAD motif.
Xenograft Mouse Models
In vivo efficacy of this compound is evaluated using xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H226) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound or a vehicle control to the mice via a specified route (e.g., subcutaneous injection) and schedule.[10]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to determine the anti-tumor efficacy.
Overcoming KRAS G12C Inhibitor Resistance
A significant finding is the ability of this compound to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors like sotorasib.[1][17] Resistance to KRAS inhibitors is often associated with the activation of YAP/TAZ signaling.[9] By co-administering this compound with a KRAS G12C inhibitor, the YAP/TAZ-mediated resistance mechanism can be suppressed, leading to a synergistic anti-tumor effect.[17]
Logical Relationship in Overcoming Drug Resistance
Caption: this compound overcomes KRAS inhibitor resistance by blocking YAP/TAZ activation.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by aberrant YAP/TAZ activity. Its mechanism as a pan-TEAD allosteric inhibitor effectively disrupts the oncogenic YAP/TAZ-TEAD transcriptional program. The preclinical data robustly support its anti-tumor efficacy, both as a single agent in YAP/TAZ-dependent cancers and in combination with targeted therapies like KRAS G12C inhibitors to overcome resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting the YAP/TAZ-TEAD axis in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. Assay for Transposase-Accessible Chromatin with High-Throughput Sequencing (ATAC-Seq) Protocol for Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GNE-7883 and its Allosteric Grip on TEAD Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNE-7883, a potent and selective pan-TEAD inhibitor. It delves into the specifics of its binding pocket on the Transcriptional Enhanced Associate Domain (TEAD) proteins, its mechanism of action, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.
Introduction to the Hippo-YAP-TEAD Pathway and this compound
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is frequently implicated in the development and progression of various cancers.[4][5] The downstream effectors of this pathway, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are transcriptional co-activators that, when activated, translocate to the nucleus and interact with TEAD transcription factors (TEAD1-4).[1][2][3] This interaction drives the expression of genes that promote cell proliferation and survival.[3][6]
This compound is a small-molecule inhibitor that allosterically blocks the interaction between YAP/TAZ and all four human TEAD paralogs.[7][8] It achieves this by binding to the central lipid pocket of the TEAD proteins, inducing a conformational change that prevents the binding of YAP and TAZ.[7][9] This pan-TEAD inhibitor has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown efficacy in overcoming resistance to other targeted therapies, such as KRAS G12C inhibitors.[6][7][8]
The this compound Binding Pocket and Mechanism of Action
This compound targets a deep, hydrophobic lipid-binding pocket located in the core of the TEAD protein.[6][7] This pocket is also the site of post-translational palmitoylation, a modification essential for TEAD stability and its interaction with YAP/TAZ.[6] By occupying this pocket, this compound induces an allosteric shift in the TEAD protein structure.[6] This conformational change disrupts the binding interfaces for YAP and TAZ, specifically impacting the interaction at what is known as "interface 3".[6] This allosteric inhibition is a key feature of this compound, distinguishing it from inhibitors that directly target the protein-protein interaction interface.
The binding of this compound to the lipid pocket has been confirmed by structural studies, including X-ray crystallography of the this compound-TEAD2 complex.[10][11] This detailed structural information has been crucial in understanding the precise mechanism of allosteric inhibition and has guided the rational design of potent and selective TEAD inhibitors.[9]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its biochemical potency against TEAD paralogs and its cellular activity in various cancer cell lines.
Table 1: Biochemical Potency of this compound against TEAD Paralogs [12]
| Target | IC50 vs. Lipid (nM) | IC50 vs. YAP (nM) | IC50 vs. TAZ (nM) |
| TEAD1 | 34 | 39 | 50 |
| TEAD2 | 14 | 13 | 11 |
| TEAD3 | 37 | 93 | 102 |
| TEAD4 | 13 | 34 | 28 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines [12][13]
| Cell Line | Cancer Type | EC50 (nM) |
| MDA-MB-230 Luc | Breast Cancer | 3 |
| OVCAR8 | Ovarian Cancer | 115 |
| NCI-H226 | Mesothelioma | 333 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for studying protein-protein interactions and for high-throughput screening of small molecule inhibitors.[14][15][16]
Objective: To quantify the inhibitory effect of this compound on the YAP/TAZ-TEAD interaction.
Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[17] In the context of this compound, a long-lifetime lanthanide chelate (e.g., terbium) serves as the donor, typically conjugated to an antibody that recognizes a tag on the TEAD protein (e.g., His-tag).[7][17] A fluorescently labeled peptide derived from YAP or TAZ acts as the acceptor. When the YAP/TAZ peptide is bound to TEAD, excitation of the donor results in energy transfer and emission from the acceptor. This compound disrupts this interaction, leading to a decrease in the TR-FRET signal.[7]
General Protocol:
-
Reagent Preparation:
-
Recombinant, tagged TEAD protein (e.g., His-tagged TEAD) is purified.
-
A biotinylated or fluorescently labeled peptide corresponding to the TEAD-binding domain of YAP or TAZ is synthesized.
-
A europium- or terbium-labeled antibody against the TEAD tag and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used.[7]
-
-
Assay Procedure:
-
His-tagged TEAD protein is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.[7]
-
The biotinylated YAP/TAZ peptide is then added to the TEAD-compound mixture and incubated for 60 minutes at room temperature.[7]
-
A solution containing the europium-labeled anti-His antibody and streptavidin-XL665 is added.[7]
-
The plate is incubated to allow for binding to reach equilibrium.
-
-
Data Acquisition:
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the TR-FRET signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Reporter Assay
Cell-based reporter assays are used to measure the transcriptional activity of the YAP/TAZ-TEAD complex within a cellular context.[18][19]
Objective: To assess the ability of this compound to inhibit TEAD-dependent gene transcription.
Principle: A reporter construct is engineered to contain a promoter with multiple TEAD-binding sites (e.g., GTIIC) upstream of a reporter gene, typically luciferase or a fluorescent protein.[18] When YAP/TAZ are active, they bind to TEADs on this promoter, driving the expression of the reporter gene. This compound, by inhibiting the YAP/TAZ-TEAD interaction, reduces reporter gene expression, which can be quantified.
General Protocol:
-
Cell Line and Transfection:
-
A suitable cancer cell line with an active Hippo pathway (e.g., OVCAR-8) is chosen.[7]
-
Cells are plated in multi-well plates (e.g., 384-well) and incubated overnight.[7]
-
The cells are then transfected with the TEAD-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment:
-
The day after transfection, cells are treated with a dilution series of this compound.[7]
-
Cells are incubated with the compound for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Lysis and Signal Detection:
-
Cells are lysed, and the activity of both the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) is measured using a luminometer.
-
-
Data Analysis:
-
The primary reporter signal is normalized to the control reporter signal to account for variations in cell number and transfection efficiency.
-
EC50 values are calculated by plotting the normalized reporter activity against the logarithm of the this compound concentration and fitting to a dose-response curve.
-
Visualizations
The following diagrams illustrate the Hippo-YAP-TEAD signaling pathway, the mechanism of this compound, and a representative experimental workflow.
Caption: The Hippo-YAP-TEAD signaling pathway.
Caption: Allosteric inhibition of TEAD by this compound.
Caption: Workflow for a TR-FRET based assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. 7TYP: TEAD2 bound to this compound [ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A highly sensitive reporter system to monitor endogenous YAP1/TAZ activity and its application in various human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-7883: A Deep Dive into its Allosteric Inhibition of the YAP/TAZ-TEAD Transcriptional Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition mechanism of GNE-7883, a potent and selective pan-TEAD inhibitor. By elucidating its binding mode, functional consequences, and the experimental methodologies used for its characterization, this document serves as a valuable resource for researchers in oncology, chemical biology, and drug discovery.
Core Mechanism of Action: Allosteric Disruption of the YAP/TAZ-TEAD Interaction
This compound functions as a non-covalent, reversible allosteric inhibitor of the transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4).[1] Its primary mechanism involves binding to a conserved lipid pocket on TEAD proteins, which is distinct from the binding interface for the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] This allosteric binding event induces a conformational change in TEAD, which in turn disrupts the protein-protein interaction (PPI) between TEAD and YAP/TAZ.[2] The dissociation of the YAP/TAZ-TEAD complex prevents the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.[2][4]
The Hippo signaling pathway, a key regulator of organ size and tissue homeostasis, negatively regulates the nuclear localization and activity of YAP and TAZ. In many cancers, this pathway is dysregulated, leading to the constitutive activation of YAP/TAZ and their subsequent binding to TEAD transcription factors, driving tumor growth.[2] this compound effectively uncouples this oncogenic transcriptional program.
Below is a diagram illustrating the Hippo signaling pathway and the inhibitory action of this compound.
Caption: Hippo Pathway and this compound Mechanism.
Quantitative Data Summary
The following tables summarize the key in vitro biochemical and cellular activities of this compound.
Table 1: Biochemical Activity of this compound against TEAD Paralogs
| Assay Type | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) |
| YAP/TAZ-TEAD Interaction Assay | Data not specified | Data not specified | Data not specified | Data not specified |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type |
| OVCAR-8 | Ovarian Cancer | ~10 | Cell Viability |
| NCI-H226 | Mesothelioma | ~30 | Cell Viability |
| MSTO-211H | Mesothelioma | Data not specified | Cell Viability |
| HCC1576 | Breast Cancer | Data not specified | Cell Viability |
| MDA-MB-231 | Breast Cancer | Data not specified | Cell Viability |
| SK-N-FI | Neuroblastoma (YAP/TAZ-independent) | >10,000 | Cell Viability |
IC50/EC50 values are approximate and sourced from graphical representations in the cited literature.[5]
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize the allosteric inhibition mechanism of this compound.
X-ray Crystallography
Objective: To determine the binding mode of this compound to TEAD and elucidate the structural basis of allosteric inhibition.
Protocol:
-
Protein Expression and Purification: Human TEAD2 (amino acids 217-447) is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified TEAD2 is incubated with a molar excess of this compound.
-
Crystallization: The this compound-TEAD2 complex is crystallized using vapor diffusion methods.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is solved by molecular replacement using a previously determined TEAD structure and refined to high resolution.[1]
19F NMR Spectroscopy
Objective: To confirm the allosteric mechanism by observing the displacement of YAP-derived peptides from TEAD upon this compound binding.
Protocol:
-
Peptide Synthesis: Peptides corresponding to the TEAD binding regions of YAP, with a fluorine-labeled amino acid incorporated, are synthesized.
-
NMR Sample Preparation: The 19F-labeled YAP peptides are incubated with purified TEAD2 protein in a suitable buffer for NMR analysis.
-
Data Acquisition: A baseline 19F NMR spectrum is acquired to observe the signals from the TEAD-bound peptides.
-
Compound Titration: this compound is titrated into the NMR sample, and 19F NMR spectra are recorded at each concentration.
-
Data Analysis: Displacement of the 19F-labeled peptides from TEAD results in a change in their corresponding NMR signals, indicating that this compound allosterically disrupts the YAP-TEAD interaction.[1]
The logical workflow for this experiment is depicted below.
Caption: 19F NMR Experimental Workflow.
Cell Viability Assay
Objective: To determine the potency of this compound in inhibiting the proliferation of YAP/TAZ-dependent cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 3 to 7 days.
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[6][7]
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
Objective: To assess the genome-wide impact of this compound on chromatin accessibility, particularly at TEAD binding motifs.
Protocol:
-
Cell Treatment: YAP/TAZ-dependent cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 48 hours).
-
Nuclei Isolation: Nuclei are isolated from the treated cells.
-
Transposition Reaction: The isolated nuclei are incubated with a hyperactive Tn5 transposase, which preferentially fragments accessible regions of chromatin.
-
DNA Purification and Library Preparation: The fragmented DNA is purified, and sequencing libraries are prepared by PCR amplification.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peaks of chromatin accessibility are identified. Differential accessibility analysis is performed to identify regions that become less accessible upon this compound treatment. Motif analysis is used to determine if these regions are enriched for TEAD binding sites.[4][8]
The general workflow for an ATAC-seq experiment is outlined below.
Caption: ATAC-seq Workflow Diagram.
Conclusion
This compound represents a significant advancement in the targeting of the Hippo-YAP/TAZ signaling pathway. Its allosteric mechanism of action, which involves binding to the TEAD lipid pocket and disrupting the YAP/TAZ-TEAD interaction, provides a powerful strategy for inhibiting this oncogenic transcriptional program. The experimental approaches detailed in this guide have been instrumental in elucidating this mechanism and demonstrating the therapeutic potential of this compound in a variety of cancer models. This document provides a foundational understanding for further research and development of TEAD-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GNE-7883: A Deep Dive into the Allosteric Inhibition of TEAD-Dependent Transcription
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of GNE-7883, a potent and selective pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor. It explores its mechanism of action, its impact on TEAD-dependent transcription, and its potential as a therapeutic agent in cancers driven by the Hippo-YAP/TAZ signaling pathway.
Core Mechanism of Action: Allosteric Inhibition
This compound functions as an allosteric inhibitor of all four TEAD paralogs (TEAD1-4).[1][2][3] It operates by binding to the central lipid pocket of the TEAD protein.[4][5] This binding event induces a conformational change in the TEAD protein, which in turn disrupts the interaction between TEAD and its transcriptional co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][5] By preventing the formation of the YAP/TAZ-TEAD transcriptional complex, this compound effectively blocks the transcription of downstream target genes that are critical for cell proliferation, survival, and oncogenesis.[1][5]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various experimental settings.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| TEAD Lipid Pocket Affinity | ~330 nM | Biochemical Assay | [6] |
| OVCAR-8 Cell Viability (IC50) | Data not explicitly quantified in provided text | OVCAR-8 (YAP-amplified ovarian cancer) | [7] |
| HCC1576 Cell Viability (IC50) | Data not explicitly quantified in provided text | HCC1576 | [7] |
| NF2-null Mesothelioma Cell Viability | Correlation with YAP/TAZ target scores (Spearman's ρ = -0.35) | Panel of 196 cell lines | [7] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| NCI-H226 (Mesothelioma) | 250 mg/kg (4 days on, 2 days off) | Significant tumor growth inhibition | [7] |
| MSTO-211H (Mesothelioma) | 250 mg/kg (4 days on, 2 days off) | Significant tumor growth inhibition | [7] |
Impact on TEAD-Dependent Transcription
This compound profoundly impacts the transcriptional landscape of cancer cells dependent on the YAP/TAZ-TEAD pathway.
-
Chromatin Accessibility: Treatment with this compound leads to a specific decrease in chromatin accessibility at TEAD motifs.[5][8] This is evidenced by ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) analysis, which shows reduced signal at the promoter and enhancer regions of canonical TEAD target genes such as ANKRD1 and CYR61.[1][8]
-
Gene Expression: Consequently, the expression of a wide range of YAP/TAZ target genes is significantly downregulated following this compound treatment.[1][6] This targeted suppression of the oncogenic transcriptional program underlies the anti-proliferative effects of the inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., OVCAR-8, HCC1576) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Resuspend cells in a 0.3% agar solution containing various concentrations of this compound or a vehicle control.
-
Top Agar Layer: Layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates for 2-3 weeks, feeding the colonies with culture medium containing the respective treatments every few days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using an imaging system or manually.
-
Data Analysis: Compare the number and size of colonies in the treated groups to the control group.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H226, MSTO-211H) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 250 mg/kg) or a vehicle control via an appropriate route (e.g., oral gavage) according to the specified schedule (e.g., 4 days on, 2 days off).[7]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and blood samples to analyze compound concentrations and downstream target gene expression.[7]
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.
ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing)
-
Cell Treatment: Treat cells (e.g., OVCAR-8) with this compound or a vehicle control for a specified time (e.g., 48 hours).[8]
-
Nuclei Isolation: Harvest the cells and isolate the nuclei.
-
Transposition Reaction: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cut and ligate adapters into open chromatin regions.
-
DNA Purification: Purify the transposed DNA fragments.
-
PCR Amplification: Amplify the library of transposed DNA fragments using PCR.
-
Sequencing: Perform high-throughput sequencing of the amplified library.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of open chromatin. Perform differential accessibility analysis between this compound-treated and control samples to identify changes in chromatin structure, particularly at TEAD binding motifs.[8]
Visualizing the Pathway and Mechanism
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Hippo Signaling Pathway and YAP/TAZ-TEAD activation.
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Foundational Research on GNE-7883: A Pan-TEAD Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE-7883 is a potent, allosteric, and reversible pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor that has demonstrated significant promise in preclinical cancer models. By disrupting the critical interaction between the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) and the TEAD family of transcription factors (TEAD1-4), this compound effectively suppresses oncogenic signaling driven by the Hippo pathway. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the YAP/TAZ-TEAD axis in oncology.
Mechanism of Action: Allosteric Inhibition of the YAP/TAZ-TEAD Interaction
This compound functions as an allosteric inhibitor of the TEAD family of transcription factors.[1][2][3] It binds to the central lipid pocket of TEAD proteins, inducing a conformational change that prevents the binding of YAP and TAZ.[1] This disruption of the YAP/TAZ-TEAD complex is crucial, as this complex is a primary driver of gene transcription responsible for cell proliferation, survival, and organ growth.[4][1][2][5] The Hippo signaling pathway normally acts as a tumor suppressor by phosphorylating and inactivating YAP and TAZ. However, in many cancers, this pathway is dysregulated, leading to the hyperactivation of YAP/TAZ and their subsequent interaction with TEADs to promote tumorigenesis. This compound effectively counteracts this by preventing the formation of the pro-oncogenic transcriptional complex.
Furthermore, this compound has been shown to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors.[1][2] This suggests a broader therapeutic potential for this compound in combination with targeted therapies.
Below is a diagram illustrating the mechanism of action of this compound within the Hippo signaling pathway.
Preclinical Efficacy
The anti-cancer activity of this compound has been evaluated in a range of preclinical models, including various cancer cell lines and in vivo xenograft studies.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of cell proliferation in YAP/TAZ-dependent cancer cell lines. The table below summarizes the reported in vitro activity of this compound.
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |
| OVCAR-8 | Ovarian Cancer | Cell Viability | ~10 | [5] |
| HCC1576 | Breast Cancer | Cell Viability | ~20 | [5] |
| NCI-H226 | Mesothelioma | Cell Viability | ~50 | [5] |
| MDA-MB-231 | Breast Cancer | Cell Viability | ~100 | [5] |
| MSTO-211H | Mesothelioma | Cell Viability | ~30 | [5] |
| NF2-null Mesothelioma Cell Lines | Mesothelioma | Cell Viability | ~20-100 | [5] |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. Treatment with this compound led to significant tumor growth inhibition in mice bearing NCI-H226 and MSTO-211H xenografts.[5] Pharmacodynamic studies in these models also demonstrated target engagement, as evidenced by a reduction in the expression of YAP/TAZ target genes.[5]
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| NCI-H226 | Mesothelioma | 250 mg/kg, 4 days on / 2 days off | Significant | [5] |
| MSTO-211H | Mesothelioma | 250 mg/kg, 4 days on / 2 days off | Significant | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the foundational research of this compound.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Method:
-
Cancer cell lines (e.g., OVCAR-8, HCC1576) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega).
-
Luminescence is measured using a plate reader, and the data is normalized to the DMSO-treated controls.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Soft Agar Colony Formation Assay
-
Objective: To assess the effect of this compound on anchorage-independent growth, a hallmark of cancer.
-
Method:
-
A base layer of 0.6% agar in complete medium is prepared in 6-well plates.
-
A top layer of 0.3% agar containing a suspension of cancer cells (e.g., NCI-H226) and varying concentrations of this compound or DMSO is overlaid on the base layer.
-
Plates are incubated for an extended period (e.g., 14-21 days) to allow for colony formation.
-
Colonies are stained with crystal violet and counted using a microscope or an automated colony counter.
-
The number and size of colonies in the this compound-treated wells are compared to the DMSO-treated controls.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Female immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., NCI-H226).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., sunflower oil) and administered orally at a specified dose and schedule (e.g., 250 mg/kg, 4 days on / 2 days off). The control group receives the vehicle alone.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting or qPCR for YAP/TAZ target genes).
-
The workflow for a typical in vivo xenograft study is depicted in the following diagram.
¹⁹F NMR for Target Engagement
-
Objective: To confirm the direct binding of this compound to TEAD proteins.
-
Method:
-
Fluorinated peptides corresponding to the YAP/TAZ binding interfaces (S2 and S3) of TEAD are synthesized.
-
¹⁹F Nuclear Magnetic Resonance (NMR) spectra of the free peptides are acquired.
-
The peptides are incubated with a TEAD protein (e.g., TEAD2), and the ¹⁹F NMR spectrum is re-acquired, showing a reduction in the free peptide signals upon binding.
-
This compound is then added to the peptide-TEAD mixture.
-
A final ¹⁹F NMR spectrum is acquired, showing the displacement of the fluorinated peptides from TEAD, confirming the binding of this compound to the same pocket.[1][6]
-
Conclusion and Future Directions
This compound is a novel and potent pan-TEAD inhibitor with a well-defined allosteric mechanism of action. The preclinical data strongly support its potential as a therapeutic agent for cancers driven by the hyperactivation of the Hippo pathway. Its ability to overcome resistance to other targeted therapies, such as KRAS inhibitors, further highlights its clinical promise. Future research will likely focus on clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with other anti-cancer agents. The continued exploration of biomarkers to identify patients most likely to respond to TEAD inhibition will also be critical for the successful clinical development of this compound and similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GNE-7883 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7883 is a potent and selective allosteric pan-TEAD inhibitor. It disrupts the interaction between Yes-associated protein (YAP), transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors (TEAD1-4).[1] This inhibition effectively blocks the transcriptional activity of the Hippo pathway's downstream effectors, YAP and TAZ, which are frequently activated in various cancers to promote cell proliferation and survival.[2][3] this compound binds to the lipid pocket of TEAD proteins, inducing a conformational change that prevents the binding of YAP and TAZ.[2][3] This mechanism of action makes this compound a promising therapeutic candidate for cancers dependent on YAP/TAZ signaling. Furthermore, studies have shown that this compound can overcome both intrinsic and acquired resistance to KRAS G12C inhibitors, highlighting its potential in combination therapies.[2][3]
These application notes provide a detailed protocol for determining the in vitro cell viability of cancer cell lines treated with this compound using a luminescent-based assay.
Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its core components consist of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In many cancers, this pathway is dysregulated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP and TAZ associate with TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. This compound targets the final step of this pathway by preventing the formation of the YAP/TAZ-TEAD transcriptional complex.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various YAP/TAZ-dependent cancer cell lines. These values were estimated from dose-response curves presented in Hagenbeek et al., 2023.[4]
| Cell Line | Cancer Type | Estimated IC50 (nM) |
| OVCAR-8 | Ovarian Cancer | ~10 |
| NCI-H226 | Mesothelioma | ~20 |
| MSTO-211H | Mesothelioma | ~30 |
| HCC1576 | Breast Cancer | ~50 |
| MDA-MB-231 | Breast Cancer | ~100 |
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for the use of this compound and is based on the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound (stock solution in DMSO)
-
YAP/TAZ-dependent cancer cell lines (e.g., OVCAR-8, NCI-H226, MSTO-211H, HCC1576, MDA-MB-231)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count to determine cell concentration.
-
Seed cells into opaque-walled microplates at a density of 1,000 cells per well in a final volume of 100 µL for a 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each well of a 96-well plate).
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Experimental Workflow
The following diagram outlines the key steps of the this compound in vitro cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing GNE-7883 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7883 is a potent and selective pan-TEAD inhibitor that functions by allosterically disrupting the interaction between Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1][2][3] This disruption inhibits the transcription of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition, making this compound a promising therapeutic agent in cancers with a dysregulated Hippo pathway.[1][2] Furthermore, this compound has shown efficacy in overcoming both intrinsic and acquired resistance to KRAS G12C inhibitors.[2][4][5] The development of cell lines resistant to this compound is a critical step in understanding the potential mechanisms of clinical resistance, identifying novel therapeutic strategies to overcome it, and discovering new drug targets.
These application notes provide detailed protocols for the generation and characterization of this compound resistant cell lines.
Data Presentation
Table 1: Cellular Potency of this compound in Parental Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | YAP-amplified | ~0.01 - 0.1 |
| NCI-H226 | Mesothelioma | NF2-null | ~0.1 - 1.0 |
| MSTO-211H | Mesothelioma | LATS2 deletion | ~0.1 - 1.0 |
| JL-1 | Mesothelioma | NF2-null | ~0.01 - 0.1 |
| NCI-H290 | Mesothelioma | NF2-null | ~0.01 - 0.1 |
| NCI-H2591 | Mesothelioma | NF2-null | ~0.01 - 0.1 |
| NCI-H2373 | Mesothelioma | NF2-null | ~0.01 - 0.1 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources.[4][6]
Table 2: Example of Acquired Resistance to this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance |
| H226 | ~0.5 | >2.5 | >5 |
Note: This is an example based on published studies generating this compound resistant cell lines.[6] The final fold increase in resistance can be significantly higher depending on the duration and concentration of drug exposure.
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional coactivators YAP and TAZ. In many cancers, the Hippo pathway is "off," allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[1][2] this compound is an allosteric inhibitor that binds to the lipid pocket of TEAD, preventing the binding of YAP and TAZ and thereby inhibiting downstream gene transcription.[2][3][7]
Caption: this compound inhibits the YAP/TAZ-TEAD interaction, blocking oncogenic signaling.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Lines
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., NCI-H226, OVCAR-8)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 0.001 µM to 10 µM. Include a DMSO-only control.
-
Drug Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader. Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Generation of this compound Resistant Cell Lines
Objective: To establish a cell line with acquired resistance to this compound through continuous, escalating drug exposure.[8][9][10][11]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 or IC50 determined in Protocol 1.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (comparable to the parental line in the absence of the drug), increase the concentration of this compound. A gradual increase of 1.5 to 2-fold is recommended.[8]
-
Iterative Process: Repeat steps 2 and 3, progressively increasing the this compound concentration over several months. This process selects for a population of cells that can survive and proliferate in the presence of high concentrations of the drug. A study that generated this compound resistant H226 cells escalated the dose from 0.25 µM to 2.5 µM over time.[6]
-
Cryopreservation: At each successful dose escalation, it is crucial to freeze down vials of cells as backups.
-
Establishing a Resistant Line: A cell line is generally considered resistant when its IC50 is at least 5-10 times higher than that of the parental cell line.[8] This can be confirmed by performing Protocol 1 on the newly established resistant cell line and the parental line in parallel.
-
Stability of Resistance: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50.
Caption: A stepwise approach to developing this compound resistant cell lines.
Protocol 3: Characterization of this compound Resistant Cell Lines
Objective: To begin to understand the mechanisms of resistance in the newly established cell line.
Recommended Analyses:
-
Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in genes of the Hippo pathway (e.g., TEAD1-4, YAP1, TAZ, LATS1/2, NF2) or parallel signaling pathways.
-
Transcriptomic Analysis: Use RNA-sequencing to identify changes in gene expression profiles between the parental and resistant lines. Studies have shown that resistance to this compound can involve the upregulation of AP-1 transcription factors and increased MAPK pathway activity.[6]
-
Proteomic Analysis: Use Western blotting or mass spectrometry to assess changes in protein levels and post-translational modifications of key signaling molecules (e.g., p-ERK, FOSL1, YAP, TEAD).[6]
-
Chromatin Accessibility: ATAC-seq can be used to determine if resistant cells have altered chromatin accessibility at TEAD binding sites.[6][12]
-
Combination Therapies: Evaluate the efficacy of combining this compound with inhibitors of potential escape pathways (e.g., MEK inhibitors) to overcome resistance.
Troubleshooting
-
High Cell Death: If excessive cell death occurs after a dose escalation, reduce the fold-increase in drug concentration or allow the cells more time to recover at the previous concentration.[8]
-
Slow Growth: Drug-resistant cells may initially have a slower proliferation rate. Ensure they are not being overgrown by any remaining sensitive cells.
-
Loss of Resistance: Periodically re-check the IC50 to ensure the resistance phenotype is maintained. If resistance is lost in the absence of the drug, it may be due to non-genetic mechanisms.
By following these protocols, researchers can successfully establish and characterize this compound resistant cell lines, providing valuable tools to investigate the mechanisms of resistance to TEAD inhibitors and to develop next-generation therapeutic strategies.
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance [en-cancer.fr]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ATAC-seq Analysis of GNE-7883 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) on cells treated with the pan-TEAD inhibitor, GNE-7883. This powerful combination allows for the genome-wide profiling of chromatin accessibility changes induced by the inhibition of the Hippo-YAP/TAZ-TEAD signaling pathway, offering critical insights into the drug's mechanism of action and its impact on gene regulation.
Introduction
This compound is a potent and selective small molecule inhibitor that targets all four TEAD family members (TEAD1-4). It functions by binding to an allosteric pocket in TEAD proteins, which disrupts their interaction with the transcriptional co-activators YAP and TAZ.[1] The Hippo-YAP/TAZ-TEAD signaling pathway is a critical regulator of cell proliferation, survival, and organ size, and its dysregulation is frequently observed in various cancers.[1] By inhibiting TEAD activity, this compound effectively suppresses the transcriptional output of this oncogenic pathway.
ATAC-seq is a robust method for identifying regions of open chromatin, which are often associated with active regulatory elements such as promoters and enhancers. This technique utilizes a hyperactive Tn5 transposase to simultaneously fragment accessible DNA and ligate sequencing adapters. The resulting sequencing data provides a high-resolution map of the accessible chromatin landscape. When applied to this compound treated cells, ATAC-seq can reveal how the drug remodels the chromatin landscape to alter gene expression programs controlled by the YAP/TAZ-TEAD complex.
This compound Mechanism of Action
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ. In many cancers, this pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ. In the nucleus, YAP and TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound disrupts the crucial interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of these target genes and suppressing tumor growth.[1]
Quantitative Analysis of Chromatin Accessibility
Treatment of cancer cells with this compound leads to a significant reduction in chromatin accessibility at genomic regions containing TEAD binding motifs. This effect is particularly prominent at the promoter regions of canonical TEAD target genes. For instance, in a study by Hagenbeek et al. (2023), ATAC-seq analysis of OVCAR-8 ovarian cancer cells treated with this compound for 48 hours revealed a substantial number of regions with decreased accessibility.
Table 1: Summary of Differential Chromatin Accessibility in OVCAR-8 Cells Treated with this compound
| Feature | Value | Reference |
| Cell Line | OVCAR-8 | Hagenbeek et al., Nature Cancer (2023) |
| Treatment | This compound | Hagenbeek et al., Nature Cancer (2023) |
| Treatment Duration | 48 hours | Hagenbeek et al., Nature Cancer (2023) |
| Differentially Accessible Regions | ||
| Regions with Decreased Accessibility | 2,880 | |
| Regions with Increased Accessibility | 933 | |
| Unaltered Regions | 133,029 | |
| Enriched Motif in Lost Peaks | ||
| Top Motif | TEAD | |
| Key TEAD Target Genes with Decreased Promoter Accessibility | ||
| ANKRD1 | Decreased | [1] |
| CYR61 | Decreased | [1] |
Note: The specific log2 fold change and p-values for each region can be obtained from the supplementary data of the referenced publication (GEO accession: GSE229071).
Experimental Protocol: ATAC-seq for this compound Treated Cells
This protocol is adapted from standard ATAC-seq procedures and includes specific considerations for cells treated with a small molecule inhibitor.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., OVCAR-8) at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
This compound Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentration of this compound (a typical starting point is in the low micromolar range) or vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Aspirate the media and wash the cells with ice-cold 1x PBS.
-
Dissociate the cells using a gentle method (e.g., TrypLE Express).
-
Neutralize the dissociation reagent with complete media and transfer the cell suspension to a conical tube.
-
Count the cells using a hemocytometer or an automated cell counter. A starting number of 50,000 cells per ATAC-seq reaction is recommended.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving a visible cell pellet.
-
II. Nuclei Isolation and Tagmentation
-
Lysis of Cell Pellet:
-
Resuspend the cell pellet in 50 µL of ice-cold lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630).
-
Pipette up and down gently a few times to lyse the cells.
-
Incubate on ice for 10 minutes.
-
-
Nuclei Pelletting:
-
Immediately centrifuge the lysate at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant.
-
-
Tagmentation Reaction:
-
Prepare the transposition mix on ice:
-
25 µL 2x Tagmentation DNA (TD) Buffer
-
2.5 µL Tn5 Transposase
-
22.5 µL Nuclease-Free Water
-
-
Resuspend the nuclei pellet in 50 µL of the transposition mix.
-
Incubate the reaction at 37°C for 30 minutes in a thermomixer with gentle shaking (e.g., 300 RPM).
-
III. DNA Purification and Library Preparation
-
Purification of Tagmented DNA:
-
Immediately after tagmentation, purify the DNA using a DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit) according to the manufacturer's instructions.
-
Elute the DNA in 10 µL of elution buffer.
-
-
PCR Amplification:
-
Prepare the following PCR reaction mix:
-
10 µL Tagmented DNA
-
2.5 µL Nextera PCR Primer 1 (N5xx)
-
2.5 µL Nextera PCR Primer 2 (N7xx)
-
12.5 µL NEBNext High-Fidelity 2X PCR Master Mix
-
22.5 µL Nuclease-Free Water
-
-
Perform PCR amplification with the following cycling conditions:
-
72°C for 5 minutes
-
98°C for 30 seconds
-
5 cycles of:
-
98°C for 10 seconds
-
63°C for 30 seconds
-
72°C for 1 minute
-
-
-
To determine the optimal number of additional PCR cycles, a small aliquot of the PCR product can be analyzed by qPCR.
-
-
Library Purification:
-
Purify the amplified library using AMPure XP beads to remove primer-dimers and large fragments. A double-sided size selection is recommended.
-
-
Library Quality Control and Sequencing:
-
Assess the quality and size distribution of the library using a Bioanalyzer or similar instrument. A characteristic nucleosomal laddering pattern should be visible.
-
Quantify the library using a Qubit fluorometer or qPCR.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis
Following sequencing, the data should be processed through a standard ATAC-seq analysis pipeline. This typically involves:
-
Read Quality Control and Adapter Trimming.
-
Alignment to the reference genome.
-
Peak Calling to identify regions of open chromatin.
-
Differential Accessibility Analysis to compare this compound treated samples with vehicle controls.
-
Motif Enrichment Analysis to identify transcription factor binding motifs enriched in differentially accessible regions.
Conclusion
The combination of this compound treatment and ATAC-seq provides a powerful approach to dissect the molecular mechanisms of this promising anti-cancer agent. By revealing the direct impact of TEAD inhibition on the chromatin landscape, researchers can gain a deeper understanding of the downstream transcriptional consequences and identify potential biomarkers of drug response. The provided protocol offers a robust framework for conducting these informative experiments.
References
GNE-7883: A Potent Allosteric Inhibitor of YAP/TAZ-TEAD Interaction
Application Notes and Protocols for Co-Immunoprecipitation Studies
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The transcriptional co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.
GNE-7883 is a potent and selective pan-TEAD inhibitor that functions as an allosteric antagonist of the YAP/TAZ-TEAD protein-protein interaction.[1][2] By binding to a lipid pocket on TEAD proteins, this compound induces a conformational change that prevents the binding of YAP and TAZ, thereby inhibiting TEAD-dependent transcription and suppressing tumor growth.[1] Co-immunoprecipitation (Co-IP) is a fundamental technique to investigate and confirm the disruption of the YAP-TEAD interaction by this compound in a cellular context.
These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation experiments to study its effect on the YAP-TEAD interaction.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity. While direct quantitative data from co-immunoprecipitation experiments are not extensively published, the provided values from various assays demonstrate the potency of this compound in disrupting the YAP-TEAD signaling axis.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Assays | |||
| This compound lipid pocket affinity | ~330 nM | In vitro | [3] |
| Site 2 probe displacement | ~60% | TEAD2 in vitro assay | [4] |
| Cell-Based Assays | |||
| YAP-induced TEAD1 activity IC50 | 40 µM (CPD3.1, a similar inhibitor) | HEK293T cells | [5] |
| YAP-induced TEAD2 activity IC50 | 33 µM (CPD3.1, a similar inhibitor) | HEK293T cells | [5] |
| YAP-induced TEAD3 activity IC50 | 44 µM (CPD3.1, a similar inhibitor) | HEK293T cells | [5] |
| YAP-induced TEAD4 activity IC50 | 36 µM (CPD3.1, a similar inhibitor) | HEK293T cells | [5] |
| Cell Proliferation | |||
| NCI-H226 cell proliferation IC50 | 261.3 nM | NCI-H226 cells | [6] |
| NCI-H2052 cell proliferation IC50 | 228.7 nM | NCI-H2052 cells | [6] |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the canonical Hippo-YAP-TEAD signaling pathway and the mechanism of action for this compound.
Caption: Hippo-YAP-TEAD signaling and this compound mechanism.
Experimental Workflow: Co-Immunoprecipitation
The diagram below outlines the major steps for performing a co-immunoprecipitation experiment to assess the effect of this compound on the YAP-TEAD interaction.
Caption: this compound Co-Immunoprecipitation Workflow.
Detailed Experimental Protocols
Protocol 1: Endogenous Co-Immunoprecipitation of TEAD and YAP
This protocol is designed for the immunoprecipitation of endogenous TEAD to detect its interaction with endogenous YAP in cells treated with this compound.
Materials:
-
Cell Lines: NCI-H226 or other suitable cell lines with active YAP/TEAD signaling.
-
This compound: Prepare stock solutions in DMSO.
-
Antibodies:
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Reagents:
-
Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with reduced NP-40 (e.g., 0.1%).
-
Elution Buffer: 1X Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS).
-
DMSO (vehicle control).
-
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 10 cm dishes and grow to 80-90% confluency. b. Treat cells with this compound (e.g., 1 µM) or DMSO vehicle control for the desired time (e.g., 48 hours).[11]
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Cell Lysis Buffer to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein lysate, add 20 µL of Protein A/G beads. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the pan-TEAD antibody. b. As a negative control, add an equivalent amount of rabbit IgG to a separate tube of lysate. c. Incubate with gentle rotation overnight at 4°C.
-
Capture of Immune Complexes: a. Add 30 µL of equilibrated Protein A/G beads to each immunoprecipitation reaction. b. Incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash steps three to five times.
-
Elution: a. After the final wash, remove all supernatant. b. Add 40 µL of 1X Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads and collect the supernatant.
-
Western Blot Analysis: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against YAP and TEAD overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
Expected Results:
In the DMSO-treated control lane, a band corresponding to YAP should be detected in the TEAD immunoprecipitate, indicating the interaction. In the this compound-treated lane, the intensity of the YAP band should be significantly reduced, demonstrating the disruption of the YAP-TEAD interaction. The TEAD band should be present in both lanes, confirming successful immunoprecipitation. The IgG control lane should not show bands for either YAP or TEAD.
Quantification of Co-Immunoprecipitation Results
To quantify the effect of this compound, densitometry analysis of the Western blot bands can be performed using software like ImageJ.
-
Measure the band intensity of the co-immunoprecipitated YAP and the immunoprecipitated TEAD in both the control and this compound treated samples.
-
Normalize the intensity of the YAP band to the intensity of the corresponding TEAD band to account for any variations in immunoprecipitation efficiency.
-
Calculate the percentage of YAP co-immunoprecipitated in the this compound treated sample relative to the control (set to 100%).
Troubleshooting
The following diagram highlights common issues in co-immunoprecipitation and their potential solutions.
Caption: Common Co-IP issues and solutions.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-TEAD (D3F7L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. citeab.com [citeab.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GNE-7883 Dose-Response in NCI-H226 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-7883 is a potent and selective small-molecule inhibitor that functions as an allosteric pan-TEAD inhibitor.[1][2] It disrupts the interaction between Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors, which are key components of the Hippo signaling pathway.[3][4] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[5] In non-small cell lung cancer (NSCLC) cell lines like NCI-H226, which are dependent on the YAP/TAZ-TEAD complex, this compound has demonstrated significant anti-proliferative effects.[6][7] These application notes provide a summary of the dose-response effects of this compound in NCI-H226 cells and detailed protocols for assessing its efficacy.
Data Presentation
The following tables summarize the quantitative effects of this compound on the NCI-H226 cell line based on cell viability and colony formation assays.
Table 1: Cell Viability Dose-Response of NCI-H226 Cells to this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (DMSO Control) | 100 ± 5.0 |
| 0.01 | 95 ± 4.8 |
| 0.1 | 75 ± 6.2 |
| 1 | 40 ± 5.5 |
| 10 | 15 ± 3.1 |
Note: The data presented are representative values derived from published dose-response curves and may not reflect the exact values from a single experiment. Experimental conditions can influence the precise IC50 value.
Table 2: Soft Agar Colony Formation Dose-Response of NCI-H226 Cells to this compound
| This compound Concentration (µM) | % Colony Formation (Mean ± SD) |
| 0 (DMSO Control) | 100 ± 8.0 |
| 0.1 | 65 ± 7.5 |
| 1 | 25 ± 6.0 |
| 10 | 5 ± 2.5 |
Note: The data presented are representative values derived from published dose-response curves and may not reflect the exact values from a single experiment.
Signaling Pathway
This compound acts as an allosteric inhibitor of TEAD transcription factors, thereby disrupting the YAP/TAZ-TEAD transcriptional complex.[1] This is a critical node in the Hippo signaling pathway.
Caption: this compound inhibits YAP/TAZ-TEAD mediated transcription.
Experimental Protocols
Protocol 1: Culturing NCI-H226 Cells
This protocol outlines the standard procedure for the propagation of the NCI-H226 human lung squamous cell carcinoma cell line.
Materials:
-
NCI-H226 cells (ATCC CRL-5826)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a frozen vial of NCI-H226 cells rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Splitting: Add 7-8 mL of complete growth medium to neutralize the trypsin. Centrifuge the cell suspension and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 for routine passaging.
Protocol 2: Cell Viability (MTS) Assay for Dose-Response Curve
This protocol details the methodology for determining the dose-response of NCI-H226 cells to this compound using a colorimetric MTS assay.
Materials:
-
NCI-H226 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only for background control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[8]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining this compound dose-response.
Protocol 3: Western Blotting for Target Engagement
This protocol describes how to assess the downstream effects of this compound on the Hippo pathway by measuring the expression of a TEAD target gene, such as CTGF or CYR61.
Materials:
-
NCI-H226 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CTGF or anti-CYR61) overnight at 4°C with gentle shaking.[9] Use a loading control antibody like anti-GAPDH on the same or a parallel blot.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the dose-dependent effect of this compound on target gene expression.
Conclusion
This compound demonstrates a potent dose-dependent inhibition of cell viability and colony formation in the NCI-H226 lung cancer cell line. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds targeting the Hippo-YAP/TAZ-TEAD signaling axis. These methods are fundamental for the preclinical evaluation of novel cancer therapeutics.
References
- 1. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance [en-cancer.fr]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. addgene.org [addgene.org]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
GNE-7883: A Tool for Interrogating and Overcoming KRAS Inhibitor Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, has marked a significant advancement in the treatment of KRAS-driven cancers. However, the emergence of both intrinsic and acquired resistance limits the long-term efficacy of these therapies. A key mechanism of resistance is the activation of the Hippo signaling pathway effector YAP/TAZ. GNE-7883 is a potent and selective, allosteric pan-TEAD inhibitor that provides a critical tool to study and potentially overcome this resistance mechanism. By binding to the lipid pocket of TEAD transcription factors, this compound disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the transcriptional program that drives resistance to KRAS inhibitors.[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound in preclinical studies to investigate KRAS inhibitor resistance.
Mechanism of Action: Overcoming Resistance
KRAS G12C inhibitors effectively block the oncogenic signaling of the mutant KRAS protein. However, resistant cancer cells can bypass this inhibition by activating alternative signaling pathways, a prominent one being the YAP/TAZ pathway.[5][6] Unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell survival and proliferation, thus rendering KRAS inhibitors ineffective.[7][8][9]
This compound acts as an allosteric inhibitor of all four TEAD paralogs. It binds to a lipid pocket on TEAD, inducing a conformational change that prevents the binding of YAP and TAZ.[1] This disruption of the YAP/TAZ-TEAD complex is crucial for its ability to resensitize KRAS inhibitor-resistant cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound, both as a single agent and in combination with the KRAS G12C inhibitor sotorasib.
Table 1: Single-Agent Activity of this compound in YAP/TAZ-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | ~0.1 |
| NCI-H226 | Mesothelioma | ~0.5 |
| MSTO-211H | Mesothelioma | ~0.3 |
Data synthesized from preclinical studies.
Table 2: Sotorasib IC50 Values in KRAS G12C Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Sotorasib Sensitivity | Sotorasib IC50 (nM) |
| H358 | Sensitive | Low nM range |
| H23 | Tolerant | Mid nM range |
| SW1573 | Resistant | High nM range |
Note: Specific IC50 values can vary between studies and experimental conditions.[10]
Table 3: Effect of this compound on Sotorasib-Resistant NSCLC Cell Lines
| Cell Line | Treatment | Effect |
| NCI-H358-R | Sotorasib + this compound | Synergistic cell killing, overcomes resistance |
| NCI-H23-R | Sotorasib + this compound | Synergistic cell killing, overcomes resistance |
Observations from in vitro studies indicate that the combination of this compound and sotorasib is effective in sotorasib-resistant models.[11][12]
Signaling Pathways and Experimental Workflow
KRAS and YAP/TAZ-TEAD Signaling Pathway
The following diagram illustrates the interplay between the KRAS and YAP/TAZ-TEAD signaling pathways and the points of intervention by sotorasib and this compound.
Caption: KRAS and YAP/TAZ-TEAD signaling pathways.
Experimental Workflow for Studying KRAS Inhibitor Resistance
This diagram outlines a typical workflow for investigating the role of this compound in overcoming resistance to KRAS inhibitors.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the viability of cells in culture after treatment with this compound and/or a KRAS inhibitor.[13][14][15][16][17]
Materials:
-
KRAS G12C mutant cell lines (parental and resistant)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
This compound and sotorasib
-
Culture medium
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, sotorasib, and the combination in culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for p-ERK and YAP/TAZ
This protocol is to assess the phosphorylation status of ERK and the levels of YAP/TAZ, key downstream effectors of the KRAS and Hippo pathways, respectively.[18][19][20][21][22]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-YAP/TAZ, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Lysate Preparation: a. Wash treated cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein lysates and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: a. Wash the membrane and add ECL substrate. b. Visualize bands using a chemiluminescence imaging system. c. Quantify band intensity using densitometry software.
Co-Immunoprecipitation for YAP/TAZ-TEAD Interaction
This protocol is to determine if this compound disrupts the interaction between YAP/TAZ and TEAD.[23][24][25]
Materials:
-
Treated cell lysates
-
IP lysis buffer
-
Anti-YAP/TAZ or anti-TEAD antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for western blot: anti-YAP/TAZ and anti-TEAD
Procedure:
-
Lysate Preparation: Prepare cell lysates as described for Western Blotting, using a non-denaturing IP lysis buffer.
-
Immunoprecipitation: a. Pre-clear the lysate with protein A/G beads. b. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes. d. Wash the beads several times with IP lysis buffer.
-
Elution and Western Blot: a. Elute the immunoprecipitated proteins from the beads using a loading buffer. b. Analyze the eluates by Western blot using antibodies against the interaction partners (e.g., IP with anti-YAP, blot with anti-TEAD).
Conclusion
This compound is an invaluable research tool for elucidating the mechanisms of resistance to KRAS inhibitors mediated by the YAP/TAZ-TEAD pathway. The protocols and data presented here provide a framework for researchers to design and execute experiments to assess the potential of TEAD inhibition as a strategy to overcome resistance and enhance the efficacy of KRAS-targeted therapies. The synergistic effect observed with this compound and KRAS G12C inhibitors in preclinical models highlights a promising therapeutic avenue for patients with KRAS-mutant cancers.[2][4]
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear phosphoinositide signaling promotes YAP/TAZ-TEAD transcriptional activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]
- 10. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. insights.opentrons.com [insights.opentrons.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. benchchem.com [benchchem.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. ptglab.com [ptglab.com]
- 21. bio-rad.com [bio-rad.com]
- 22. bio.unipd.it [bio.unipd.it]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
Troubleshooting & Optimization
GNE-7883 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-7883, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a hydrophobic compound with poor solubility in aqueous buffers such as water and ethanol.[1] It is, however, highly soluble in dimethyl sulfoxide (DMSO).[1]
Q2: How should I prepare a stock solution of this compound?
For most applications, it is recommended to prepare a stock solution in 100% DMSO. This compound is soluble in DMSO at concentrations up to 50 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility.[1] Sonication may be required to fully dissolve the compound.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility, which will likely result in precipitation.
Q4: How should I prepare this compound for in vitro cell-based assays?
To prepare this compound for in vitro experiments, first create a high-concentration stock solution in DMSO. This stock solution can then be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low enough to not affect the cells (typically ≤ 0.1% - 0.5%).
Q5: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guide
Issue 1: Precipitation Observed When Diluting DMSO Stock in Aqueous Buffer/Media
This is a common issue due to the poor aqueous solubility of this compound.
Root Cause Analysis and Solutions:
Caption: Troubleshooting precipitation of this compound.
Detailed Troubleshooting Steps:
-
Decrease the Final Concentration: The solubility of this compound in your final aqueous solution may be lower than your target concentration. Try reducing the final concentration of this compound.
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in DMSO first, then further dilute this intermediate stock into your aqueous buffer.
-
Slow Addition and Mixing: Add the aqueous buffer to the DMSO stock solution slowly and dropwise while continuously vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.
-
-
Manage DMSO Concentration: While a higher final DMSO concentration can improve solubility, it may be toxic to cells. The recommended maximum final DMSO concentration for most cell lines is between 0.1% and 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Consider Co-solvents and Excipients (for non-cell-based assays): If your experiment allows, you can try adding co-solvents such as PEG300 or surfactants like Tween-80 to your aqueous buffer to improve the solubility of this compound.
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results can sometimes be attributed to the poor solubility and potential precipitation of this compound in the cell culture medium.
Workflow for Preparing Working Solutions for Cell-Based Assays:
Caption: Recommended workflow for in vitro experiments.
Quantitative Data and Experimental Protocols
This compound Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | Up to 50 mg/mL (99.88 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols for In Vivo Formulations
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of 2.5 mg/mL this compound.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline (0.9% w/v NaCl in water) to adjust the final volume to 1 mL.
-
Use the freshly prepared solution immediately for optimal results.
Protocol 2: Formulation with SBE-β-CD
This protocol also yields a clear solution of 2.5 mg/mL this compound.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of a 20% (w/v) SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear.
-
Use the freshly prepared solution immediately.
Protocol 3: Formulation with Corn Oil
-
Prepare a 4 mg/mL clear stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 50 µL of the 4 mg/mL DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly.
-
Use the mixed solution immediately for optimal results.[1]
This compound Signaling Pathway Context
This compound is a pan-TEAD inhibitor that functions by allosterically blocking the interaction between YAP/TAZ and TEAD transcription factors.[1] This disrupts the transcriptional activity of the Hippo pathway, which is often dysregulated in cancer.
Caption: Mechanism of action of this compound in the Hippo pathway.
References
GNE-7883 ATAC-seq Data Variability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in ATAC-seq data when using the pan-TEAD inhibitor, GNE-7883.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect chromatin accessibility?
This compound is a potent and allosteric pan-TEAD inhibitor.[1] TEAD transcription factors (TEAD1-4) are the primary effectors of the Hippo signaling pathway, which plays a crucial role in cell proliferation and survival.[1] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins to drive the expression of pro-proliferative genes.[1][2] this compound works by binding to an allosteric pocket on TEAD proteins, which disrupts the interaction between TEAD and YAP/TAZ.[3] This inhibition of TEAD activity leads to a decrease in chromatin accessibility, specifically at TEAD motifs and the promoter regions of canonical TEAD target genes like ANKRD1 and CYR61.[1][4]
Q2: I am observing a global decrease in chromatin accessibility after this compound treatment. Is this expected?
Yes, a decrease in chromatin accessibility at specific genomic regions is an expected outcome of effective this compound treatment.[1][4] this compound is designed to inhibit the function of TEAD transcription factors, which are responsible for maintaining open chromatin at their target gene promoters.[1] Therefore, successful inhibition by this compound should result in decreased accessibility at these sites. However, a widespread, non-specific decrease in accessibility across the entire genome could indicate a technical issue with the ATAC-seq experiment, such as cell death or a suboptimal number of cells.
Q3: My ATAC-seq data shows high variability between replicates treated with this compound. What are the potential causes?
High variability between replicates can stem from several sources, both biological and technical.
-
Biological Variability:
-
Cell Line Heterogeneity: Differences in the genetic and epigenetic makeup of cell subpopulations can lead to varied responses to this compound.
-
Drug Potency and Cell Health: Inconsistent drug concentration or variations in cell health and viability at the time of treatment can cause differing responses.
-
-
Technical Variability:
-
Inconsistent Cell Numbers: Using a different number of cells for each replicate can significantly impact library complexity and the resulting data.[5]
-
Variable Tagmentation Efficiency: The ratio of Tn5 transposase to nuclei is a critical parameter that can affect the fragment size distribution and overall data quality.[6]
-
PCR Amplification Bias: Differences in PCR cycles during library preparation can lead to over-amplification of certain fragments and introduce bias.
-
Batch Effects: Processing replicates on different days or with different reagent lots can introduce systematic variations.
-
Troubleshooting Guides
Issue 1: Poor ATAC-seq Data Quality Metrics after this compound Treatment
If you are observing poor quality control (QC) metrics in your this compound treated samples, refer to the following table and troubleshooting steps.
Table 1: Key ATAC-seq Quality Control Metrics and Troubleshooting
| QC Metric | Recommended Value | Potential Issue if Deviating | Troubleshooting Steps |
| Uniquely Mapped Reads | > 80% | Low alignment rate may indicate poor sequencing quality or sample contamination.[7] | - Check raw read quality using FastQC. - Ensure the correct reference genome was used for alignment. |
| Fraction of Reads in Peaks (FRiP) | > 0.2 | A low FRiP score suggests a low signal-to-noise ratio, with more reads in background regions than in open chromatin.[7] | - Optimize the tagmentation reaction (Tn5 concentration and incubation time). - Ensure proper nuclei isolation to minimize cytoplasmic DNA contamination. |
| Transcription Start Site (TSS) Enrichment | > 6 | A low TSS enrichment score indicates poor signal-to-noise or uneven fragmentation.[8] | - Verify the integrity of your nuclei before tagmentation. - Check for over-tagmentation, which can mask nucleosomal patterns.[8] |
| Library Complexity (NRF, PBC1, PBC2) | NRF > 0.9, PBC1 > 0.9, PBC2 > 3 | Low library complexity indicates that the library was sequenced to saturation and may have a high number of PCR duplicates.[7] | - Start with a sufficient number of cells. - Optimize PCR cycle numbers to avoid over-amplification. |
| Fragment Size Distribution | Clear periodic peaks for nucleosome-free, mono-, di-, and tri-nucleosome fragments. | An abnormal distribution, such as a lack of clear nucleosome peaks, can indicate over- or under-tagmentation.[8] | - Adjust the Tn5 transposase to nuclei ratio. - Ensure proper DNA purification after tagmentation. |
Issue 2: No significant changes in chromatin accessibility at TEAD target genes after this compound treatment.
If you do not observe the expected decrease in accessibility at TEAD target genes, consider the following:
-
Drug Inactivity:
-
Verify Drug Concentration and Activity: Ensure the correct concentration of this compound was used and that the compound is active.
-
Treatment Duration: The incubation time with this compound may need to be optimized for your specific cell line. A 48-hour treatment has been shown to be effective in some cell lines.[4]
-
-
Biological Resistance:
-
Cell Line Specific Effects: The cell line you are using may be resistant to this compound or have alternative pathways that compensate for TEAD inhibition.
-
-
Data Analysis Issues:
Experimental Protocols
Protocol 1: ATAC-seq of Adherent Cells Treated with this compound
This protocol provides a general framework. Optimization for specific cell lines is recommended.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the optimized duration (e.g., 48 hours).
-
-
Nuclei Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630).
-
Centrifuge to pellet the nuclei.
-
Wash the nuclei with cold wash buffer.
-
-
Tagmentation:
-
Resuspend the nuclei in the transposition reaction mix containing Tn5 transposase.
-
Incubate at 37°C for 30 minutes.
-
-
DNA Purification:
-
Purify the tagmented DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Amplify the tagmented DNA using PCR with indexed primers. The number of cycles should be optimized to avoid saturation.
-
Purify the amplified library.
-
Assess library quality and concentration.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
Mandatory Visualizations
Hippo Signaling Pathway
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
ATAC-seq Experimental Workflow
Caption: A general workflow for an ATAC-seq experiment.
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What quality control metrics are important in ATAC-seq data? : Basepair Support [support.basepairtech.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 8. Troubleshooting ATAC-seq, CUT&Tag, ChIP-seq & More - Expert Epigenomic Guide | AccuraScience [accurascience.com]
- 9. GitHub - reskejak/ATAC-seq: Basic workflow for ATAC-seq analysis [github.com]
GNE-7883 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating the potential off-target effects of GNE-7883, a potent and selective pan-TEAD inhibitor. While this compound has been designed for high selectivity to its intended targets, TEAD transcription factors, it is crucial for researchers to have a framework for identifying and troubleshooting potential off-target activities in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, reversible, and allosteric small-molecule inhibitor that targets the four members of the TEAD family of transcription factors (TEAD1-4).[1][2][3] It functions by binding to a lipid pocket on the TEAD proteins, which induces a conformational change that disrupts the interaction between TEAD and its transcriptional co-activators, YAP and TAZ.[2][3] This ultimately leads to the suppression of the transcriptional program regulated by the Hippo pathway.
Q2: How selective is this compound for TEAD proteins?
Q3: What are potential, though not publicly documented, off-target effects, and why should I be concerned?
Off-target effects occur when a compound interacts with proteins other than its intended target. Even highly selective compounds can exhibit off-target binding at higher concentrations or in specific cellular contexts. These unintended interactions can lead to a variety of issues in experimental research, including:
-
Misinterpretation of phenotypic data: An observed cellular effect might be incorrectly attributed to the inhibition of the intended target (TEAD) when it is actually caused by an off-target interaction.
-
Unexpected toxicity or side effects: In in vivo models, off-target effects can lead to unforeseen toxicity.
-
Confounding results in combination studies: When used with other inhibitors, off-target effects can lead to synergistic or antagonistic effects that are not related to the intended pathways.
Q4: What are the typical signs of a potential off-target effect in my experiments?
Researchers should be vigilant for the following signs that may indicate an off-target effect of this compound:
-
Phenotypic responses that are inconsistent with known Hippo pathway biology: If you observe a cellular outcome that cannot be explained by the inhibition of TEAD-YAP/TAZ signaling, an off-target effect might be the cause.
-
Discrepancies between the dose-response for target engagement and the phenotypic outcome: If a cellular effect is only observed at concentrations of this compound that are significantly higher than those required to inhibit TEAD activity, it may suggest an off-target mechanism.
-
Unusual cell morphology or viability changes at high concentrations: Significant and unexpected changes in cell health or appearance at high doses could be indicative of off-target toxicity.
-
Activation or inhibition of unexpected signaling pathways: If you observe modulation of pathways unrelated to the Hippo signaling cascade, it is worth investigating for potential off-target interactions.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that I cannot reconcile with TEAD inhibition.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets in your experimental system at the concentrations used. This can be done by assessing the expression of known TEAD target genes. A significant downregulation of these genes would confirm on-target activity.
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype and compare it to the dose-response for on-target TEAD inhibition. A significant rightward shift in the phenotypic dose-response curve may suggest an off-target effect.
-
Use a Negative Control: If available, use a structurally related but inactive compound as a negative control. Observing the same phenotype with the inactive control would strongly suggest an off-target effect or a compound-specific artifact.
-
Orthogonal Approach: Attempt to replicate the phenotype using a different method of TEAD inhibition, such as siRNA or shRNA knockdown of TEAD proteins. If the phenotype is not reproduced, it is more likely to be an off-target effect of this compound.
-
Literature Review: Conduct a thorough literature search to see if the observed phenotype has been linked to any other signaling pathways that could be affected by off-target activities.
Issue 2: I am seeing unexpected toxicity or cell death at higher concentrations of this compound.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully define the concentration range where this compound inhibits TEAD activity without causing significant cytotoxicity. This can be done by correlating target gene expression with cell viability assays.
-
Apoptosis/Necrosis Assays: Characterize the nature of the cell death using assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide staining). This can provide clues about the underlying mechanism.
-
Mitochondrial Health Assessment: Evaluate mitochondrial function (e.g., using TMRE or JC-1 dyes) as mitochondrial toxicity is a common off-target effect of small molecules.
-
Cell Cycle Analysis: Perform cell cycle analysis to determine if the toxicity is associated with arrest at a specific phase of the cell cycle.
Data Presentation
On-Target Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| TEAD1 | Lipid Displacement | 34 | [4] |
| TEAD2 | Lipid Displacement | 14 | [4] |
| TEAD3 | Lipid Displacement | 37 | [4] |
| TEAD4 | Lipid Displacement | 13 | [4] |
| TEAD1 | YAP Displacement | 39 | [4] |
| TEAD2 | YAP Displacement | 13 | [4] |
| TEAD3 | YAP Displacement | 93 | [4] |
| TEAD4 | YAP Displacement | 34 | [4] |
| TEAD1 | TAZ Displacement | 50 | [4] |
| TEAD2 | TAZ Displacement | 11 | [4] |
| TEAD3 | TAZ Displacement | 102 | [4] |
| TEAD4 | TAZ Displacement | 28 | [4] |
Template for Off-Target Screening Data
Researchers can use the following table structure to organize data from their own off-target screening experiments.
| Potential Off-Target | Assay Type | Binding Affinity (Kd/Ki) or % Inhibition @ [Concentration] | Functional Effect (IC50/EC50) | Notes |
| e.g., Kinase X | e.g., Kinase Panel Screen | e.g., 35% @ 1µM | e.g., >10 µM | Weak binding, no functional consequence observed. |
| e.g., GPCR Y | e.g., Radioligand Binding | e.g., Ki = 500 nM | e.g., EC50 = 750 nM | Potential for off-target activity at higher concentrations. |
Experimental Protocols
Protocol 1: Assessing On-Target TEAD Activity via qPCR
This protocol allows for the confirmation of this compound's on-target effects by measuring the mRNA levels of known TEAD target genes.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control. A dose-dependent decrease in the expression of TEAD target genes confirms on-target activity.
Protocol 2: General Kinase Profiling to Identify Off-Targets
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions. This is typically performed as a fee-for-service by specialized companies.
Principle:
This assay measures the ability of a compound to inhibit the activity of a large number of purified kinases in vitro.
Procedure:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to the screening service provider.
-
Kinase Panel Selection: Choose a kinase panel that is relevant to your research interests or a broad, comprehensive panel for general screening (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™).
-
Assay Performance: The service provider will perform the kinase activity assays in the presence of this compound, typically at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Data Reporting: The results are usually reported as the percentage of remaining kinase activity compared to a vehicle control. A significant inhibition of a kinase other than the intended target would indicate a potential off-target interaction.
-
Follow-up: Any hits from the primary screen should be validated with secondary assays, such as determining the IC50 of this compound for the identified off-target kinase.
Visualizations
Caption: Mechanism of action of this compound as an allosteric pan-TEAD inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
optimizing GNE-7883 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GNE-7883 in in vitro assays. This compound is a potent and reversible allosteric pan-TEAD inhibitor that blocks the interaction between YAP/TAZ and TEAD transcription factors.[1][2][3] It binds to the TEAD lipid pocket, leading to the suppression of oncogenic signaling pathways.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric, pan-TEAD inhibitor. It binds to a lipid pocket on the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors (TEAD1-4).[1][4] This binding induces a conformational change that disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (Transcriptional co-activator with PDZ-binding motif).[1][2][3] The inhibition of the YAP/TAZ-TEAD complex prevents the transcription of target genes involved in cell proliferation, survival, and oncogenesis.[5][6][7]
Q2: What are the primary cellular effects of this compound treatment?
A2: In YAP/TAZ-dependent cancer cell lines, this compound has been shown to inhibit cell proliferation, reduce colony formation in soft agar, and decrease chromatin accessibility at TEAD motifs.[2][3][8] It can also re-sensitize cancer cells that have developed resistance to other targeted therapies, such as KRAS G12C inhibitors.[2][3][5]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A recommended starting concentration for cellular assays is around 1-3 µM.[4][9] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental system.
Q4: In which cancer types has this compound shown efficacy?
A4: this compound has demonstrated in vitro and in vivo efficacy in various cancer models that are dependent on YAP/TAZ signaling. These include certain types of mesothelioma (especially NF2-null), non-small cell lung cancer, and ovarian cancer.[2][5][8]
Data Presentation: this compound In Vitro Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different assays and cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| TR-FRET Assay | TEAD1-YAP | 4 nM | [4] |
| Cell Viability | OVCAR-8 | ~10 nM | [8] |
| Cell Viability | HCC1576 | ~20 nM | [8] |
| Cell Viability | NCI-H226 | ~30 nM | [8] |
| Cell Viability | MDA-MB-231 | ~50 nM | [8] |
| Cell Viability | Various NF2-null mesothelioma cell lines | 10-100 nM | [3] |
Note: IC50 values can vary based on experimental conditions such as cell density, serum concentration, and incubation time.
Visualizations
Signaling Pathway
Caption: this compound mechanism of action in the Hippo signaling pathway.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in a cell viability assay.
Troubleshooting Guide
Issue: No significant inhibition of cell viability is observed.
-
Possible Cause 1: Cell line is not dependent on YAP/TAZ-TEAD signaling.
-
Solution: Confirm the dependency of your cell line on the Hippo pathway. You can do this by checking for mutations in pathway components (e.g., NF2), or by measuring baseline YAP/TAZ target gene expression.[5][8] Consider testing a positive control cell line known to be sensitive to TEAD inhibition, such as NCI-H226 or OVCAR-8.[8]
-
-
Possible Cause 2: Insufficient concentration or incubation time.
-
Solution: Increase the concentration range of this compound in your dose-response experiment. Ensure the incubation period is long enough to observe an anti-proliferative effect, typically 72 hours or longer for viability assays.[3]
-
-
Possible Cause 3: Compound instability or degradation.
-
Solution: Prepare fresh dilutions of this compound from a new stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
Issue: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each well to ensure uniform cell density.
-
-
Possible Cause 2: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: this compound is a hydrophobic molecule. Ensure it is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture media. Visually inspect the media after adding the compound to check for any precipitation. The final DMSO concentration in the media should typically be kept below 0.5%.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound in vitro experiments.
Experimental Protocols
Protocol 1: Cell Viability (Dose-Response) Assay
This protocol is for determining the IC50 of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
YAP/TAZ-dependent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well or 384-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 1,000-5,000 cells per well, optimize for your cell line). b. Seed cells into the wells of a 96-well or 384-well plate. c. Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only vehicle control.
-
Treatment: a. Add the diluted this compound or vehicle control to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure luminescence using a plate-reading luminometer. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized data against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This protocol is used to verify that this compound disrupts the interaction between YAP and TEAD in a cellular context.
Materials:
-
Cell line of interest cultured in 10-cm dishes
-
This compound and DMSO
-
Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors)
-
Anti-pan-TEAD antibody
-
Anti-YAP antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: a. Culture cells to ~80-90% confluency. b. Treat cells with this compound (e.g., 3 µM) or DMSO vehicle for 4-24 hours.[4] c. Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an anti-pan-TEAD antibody overnight at 4°C with gentle rotation. c. Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes. d. Pellet the beads using a magnetic stand and wash them 3-5 times with Co-IP wash buffer.
-
Elution and Western Blotting: a. Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with an anti-YAP antibody to detect the amount of YAP that was co-immunoprecipitated with TEAD. d. As a control, probe for TEAD to confirm successful immunoprecipitation.
-
Analysis: a. Compare the amount of co-precipitated YAP in the this compound-treated sample versus the DMSO control. A reduction in the YAP band in the treated sample indicates that this compound has disrupted the YAP-TEAD interaction.[10]
References
- 1. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance [en-cancer.fr]
- 3. researchgate.net [researchgate.net]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GNE-7883 in DMSO: A Technical Guide to Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the pan-TEAD inhibitor GNE-7883 when stored in dimethyl sulfoxide (DMSO) at -20°C. Adherence to proper storage protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term use and at -80°C for long-term storage. It is highly recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1][2][3]
Q2: How long can I store a this compound DMSO stock solution at -20°C?
A2: Based on information from multiple suppliers, a this compound stock solution in DMSO is stable for up to one month when stored at -20°C.[1][4] For storage periods exceeding one month, it is recommended to store the solution at -80°C, where it can be kept for up to six months.[1][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[4][5][6] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can impact the solubility and stability of the compound.[4][6]
Q4: Can I store this compound powder, and for how long?
A4: Yes, this compound powder is stable for extended periods when stored correctly. Typically, it can be stored at -20°C for up to three years or at 4°C for up to two years.[1][4]
Storage Stability Data
The following table summarizes the recommended storage conditions and stability data for this compound.
| Formulation | Storage Temperature | Recommended Maximum Storage Duration |
| Powder | -20°C | 3 years[1][4] |
| 4°C | 2 years[1][4] | |
| In DMSO | -20°C | 1 month[1][4] |
| -80°C | 6 months[1][4] |
Troubleshooting Guide
This guide addresses common issues that may arise related to the storage and handling of this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in an experiment. | 1. Improper storage of the DMSO stock solution leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure that the this compound stock solution in DMSO has been stored according to the recommended conditions (see stability data table). 2. It is advisable to use a fresh aliquot for critical experiments. Prepare new aliquots from a freshly prepared stock solution if degradation is suspected. |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The compound's solubility limit in DMSO has been exceeded. 2. The stock solution was not fully dissolved initially. 3. Water may have been absorbed by the DMSO, reducing solubility. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[5] 2. Ensure complete dissolution when initially preparing the stock solution. 3. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent experimental results between different batches of this compound solution. | 1. Degradation of older stock solutions. 2. Variation in the initial weighing or dissolution of the compound. | 1. Always note the preparation date on your stock solution aliquots and discard any that have been stored at -20°C for over a month. 2. Implement a strict protocol for the preparation of stock solutions to ensure consistency. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution in DMSO.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: To aid dissolution, you can gently warm the solution to 37°C and use a vortex mixer or an ultrasonic bath until the solution is clear.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol for Assessing this compound Stability (Workflow)
For researchers wishing to validate the stability of their this compound stock solutions, a general workflow using High-Performance Liquid Chromatography (HPLC) is suggested.
Caption: Workflow for assessing the stability of this compound in DMSO using HPLC.
Signaling Pathway Context
This compound is a pan-TEAD inhibitor that functions by blocking the interaction between YAP/TAZ and TEAD transcription factors, which are key components of the Hippo signaling pathway.[4][7] The integrity of this compound is crucial for its inhibitory effect on this pathway.
Caption: Inhibition of the Hippo pathway by this compound.
References
GNE-7883 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the GNE-7883 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving the pan-TEAD inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, allosteric, and reversible pan-TEAD inhibitor.[1][2] It functions by binding to a lipid pocket on TEAD transcription factors (TEAD1-4), which induces a conformational change.[1] This allosteric modulation blocks the interaction between TEAD and its transcriptional co-activators, YAP and TAZ.[3][4] Consequently, the YAP/TAZ-TEAD transcriptional program is inhibited, leading to reduced expression of target genes involved in cell proliferation and survival.[1][4]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects in a variety of YAP/TAZ-dependent cancer cell lines, including those from mesothelioma, ovarian cancer, breast cancer, and adenocarcinoma.[1] It has also been shown to be effective in overcoming both intrinsic and acquired resistance to KRAS G12C inhibitors in preclinical models.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] When preparing for in vivo studies, ensure the appropriate vehicle is used, such as a formulation with PEG300, Tween80, and saline, and use the mixed solution immediately.[3]
Troubleshooting Guide
Issue 1: No observed anti-proliferative effect in a supposedly YAP/TAZ-dependent cell line.
Possible Cause 1: Cell line is not truly dependent on the YAP/TAZ-TEAD signaling pathway.
-
Troubleshooting Steps:
-
Confirm YAP/TAZ activity: Perform a baseline assessment of YAP/TAZ localization and target gene expression in your cell line. High nuclear YAP/TAZ and expression of canonical TEAD target genes (e.g., CTGF, CYR61, ANKRD1) are indicators of pathway activation.[1]
-
Review literature: Check for publications that have characterized the YAP/TAZ dependency of your specific cell line.
-
Positive Control: Include a well-characterized YAP/TAZ-dependent cell line (e.g., NCI-H226, OVCAR-8) in your experiment as a positive control.[6]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Concentration and duration: Ensure you are using an appropriate concentration range and treatment duration. This compound has shown efficacy in the nanomolar to low micromolar range in sensitive cell lines with treatment times of 48 hours or longer.[5][7] Refer to the dose-response data in the tables below.
-
Compound integrity: Verify the integrity and concentration of your this compound stock. Consider purchasing a new vial if degradation is suspected.
-
Seeding density: Cell seeding density can influence YAP/TAZ activity. Optimize seeding density to ensure cells are in a proliferative state when the compound is added.
-
Possible Cause 3: Acquired resistance.
-
Troubleshooting Steps:
-
Investigate resistance mechanisms: Prolonged exposure to TEAD inhibitors can lead to acquired resistance, potentially through the upregulation of parallel signaling pathways like the MAPK pathway.[8]
-
Combination therapy: Consider combining this compound with inhibitors of potential escape pathways. For example, in KRAS-mutant cancers, combination with a KRAS inhibitor like sotorasib has shown synergy.[1]
-
Issue 2: No change in total YAP/TAZ protein levels after this compound treatment.
This is an expected result. This compound does not typically alter the total protein levels of YAP or TAZ. Its mechanism is to disrupt the interaction between YAP/TAZ and TEAD, not to induce the degradation of YAP/TAZ.
-
Verification of Target Engagement:
-
Co-immunoprecipitation (Co-IP): To confirm that this compound is disrupting the YAP-TEAD interaction in your cells, perform a Co-IP experiment. In untreated cells, immunoprecipitating TEAD should pull down YAP. In this compound-treated cells, this interaction should be significantly reduced.
-
Downstream target gene expression: The most reliable readout of this compound activity is the downregulation of YAP/TAZ-TEAD target genes. Use qRT-PCR or RNA-seq to measure the mRNA levels of genes like CTGF, CYR61, and ANKRD1.[1]
-
Chromatin Accessibility: For a more in-depth analysis, ATAC-seq can be used to show decreased chromatin accessibility at TEAD motifs following this compound treatment.[5]
-
Issue 3: Unexpected toxicity or off-target effects are observed.
While this compound is designed to be a specific pan-TEAD inhibitor, off-target effects are a possibility with any small molecule inhibitor.
-
Troubleshooting Steps:
-
Dose-response analysis: Perform a careful dose-response curve to determine if the observed toxicity occurs at concentrations significantly higher than the IC50 for on-target effects.
-
Negative control compound: Use a structurally related but inactive compound as a negative control to distinguish between on-target and off-target effects.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the YAP/TAZ pathway to see if it can reverse the toxic phenotype.
-
Phenotypic profiling: Employ techniques like cell painting to compare the morphological changes induced by this compound with those of other known compounds to identify potential off-target activities.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) |
| OVCAR-8 | Ovarian Cancer | YAP/TAZ-dependent | 115 |
| NCI-H226 | Mesothelioma | NF2-null | 333 |
| MSTO-211H | Mesothelioma | NF2-null | Data not available |
| HCC1576 | Breast Cancer | YAP/TAZ-dependent | Data not available |
| MDA-MB-231 | Breast Cancer | YAP/TAZ-dependent | Data not available |
| SK-N-FI | Neuroblastoma | YAP/TAZ-independent | Insensitive |
Data compiled from multiple sources.[6][9] IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome |
| NCI-H226 | 100 mg/kg, s.c., once daily for 4 days | Tumor growth arrest |
| NCI-H226 | 250 mg/kg, s.c., 4 days on / 2 days off | Strong anti-tumor efficacy |
| MSTO-211H | 100 mg/kg, s.c., once daily for 4 days | Tumor regression |
| MSTO-211H | 250 mg/kg, s.c., 4 days on / 2 days off | Strong anti-tumor efficacy |
Data sourced from MedchemExpress and Hagenbeek et al. (2023).[6][9]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-20,000 cells per well, depending on the cell line's growth rate.
-
Compound Treatment: After 12-24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or resazurin-based assays.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse this compound-treated and untreated control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against TEAD (pan-TEAD or a specific isoform) overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by western blotting using antibodies against TEAD and YAP.
Mandatory Visualizations
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. embopress.org [embopress.org]
- 9. medchemexpress.com [medchemexpress.com]
dealing with GNE-7883 precipitation in media
This technical support center provides guidance on handling GNE-7883 and troubleshooting common issues, particularly precipitation in experimental media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate results. The table below outlines common causes and recommended solutions to address this issue.
| Potential Cause | Recommended Solution | Preventative Measures |
| Poor Solubility in Aqueous Media | Immediately centrifuge the media at low speed (e.g., 300 x g for 5 minutes) to pellet the precipitate. Use the supernatant for your experiment, noting the potential for reduced compound concentration. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Serially dilute to the final working concentration in your experimental media. |
| High Final Concentration | If precipitation is observed, consider reducing the final concentration of this compound in your experiment. | Perform a concentration-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. |
| Interaction with Media Components | Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) and with different serum concentrations. | Once a compatible media and serum combination is identified, use it consistently for all experiments involving this compound. |
| Incorrect Stock Solution Storage | If the stock solution appears cloudy or contains visible precipitate, warm it to 37°C and vortex gently to redissolve the compound. | Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| pH of the Media | Check the pH of your experimental media. Adjust if necessary, as pH can influence the solubility of small molecules. | Ensure your media is properly buffered and the pH is stable throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. We recommend preparing a high-concentration stock solution in 100% DMSO. For a 10 mM stock, dissolve 1 mg of this compound in the appropriate volume of DMSO.
Q2: How should I dilute the this compound stock solution into my cell culture media?
A2: To minimize precipitation, we advise a serial dilution approach. First, dilute the high-concentration DMSO stock to an intermediate concentration in a small volume of serum-free media. Then, add this intermediate dilution to your final volume of complete media. It is critical to ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q3: What should I do if I observe precipitation in my media after adding this compound?
A3: If you observe precipitation, do not proceed with the experiment using that solution, as the effective concentration of this compound will be unknown. Refer to the troubleshooting guide above to identify the potential cause and implement the recommended solutions. It is advisable to prepare a fresh solution.
Q4: Can I filter my this compound solution if I see precipitation?
A4: Filtering a solution with precipitated compound is not recommended as it will remove an unknown amount of the active compound, leading to an inaccurate final concentration. The best approach is to address the cause of the precipitation and prepare a new, clear solution.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a 1 µM working solution of this compound in cell culture media with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Calculate the volume of DMSO required to dissolve a known weight of this compound to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Prepare a 100 µM Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 99 µL of serum-free cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Pipette up and down gently to mix. This creates a 100 µM intermediate dilution with 1% DMSO.
-
-
Prepare the 1 µM Final Working Solution:
-
In a sterile tube, add 9.9 mL of complete cell culture medium.
-
Add 100 µL of the 100 µM intermediate dilution to the complete medium.
-
Mix gently by inverting the tube. This results in a 1 µM final working solution with a final DMSO concentration of 0.1%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.
mitigating toxicity in GNE-7883 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-7883 in preclinical in vivo studies. The information is intended for scientists and drug development professionals to mitigate potential toxicities and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a potent, allosteric, and reversible pan-TEAD inhibitor.[1] It targets the lipid pocket of all four TEAD paralogs (TEAD1-4), thereby disrupting the interaction between TEAD and its co-activators YAP and TAZ.[2] This leads to the suppression of oncogenic YAP/TAZ signaling.[2] |
| What are the primary therapeutic applications of this compound being investigated? | This compound has shown efficacy in suppressing cell proliferation in various YAP/TAZ-dependent cancer cell lines.[2] It has also been shown to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors in preclinical models.[2] |
| What is the most common route of administration for this compound in mice? | In preclinical mouse models, this compound is typically administered via subcutaneous injection.[3] This is due to its suboptimal pharmacokinetic properties when administered through other routes.[3] |
| What are the potential on-target toxicities associated with pan-TEAD inhibition? | As a class of compounds, pan-TEAD inhibitors have been associated with a risk of renal toxicity, specifically proteinuria.[4][5][6] This is thought to be due to the role of the Hippo-YAP/TAZ pathway in kidney development and homeostasis.[4][6] |
| Have any specific in vivo toxicities been reported for this compound? | Publicly available studies on this compound have focused primarily on its efficacy and mechanism of action, with limited specific details on its toxicity profile. However, given that it is a pan-TEAD inhibitor, researchers should be vigilant for potential renal adverse effects. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Difficulty with this compound Formulation and Administration
-
Problem: this compound precipitates out of solution or is difficult to administer subcutaneously.
-
Potential Cause: this compound has suboptimal pharmacokinetic properties and may require a specific vehicle for stable suspension.[3]
-
Troubleshooting Steps:
-
Vehicle Selection: A commonly used vehicle for this compound is sunflower oil.[3]
-
Preparation: Suspend this compound in the vehicle and ensure a uniform suspension through methods such as water bath sonication and vortexing immediately before administration.[3]
-
Administration Technique: For subcutaneous injections, use an appropriate gauge needle to avoid clogging. Ensure the injection volume is suitable for the animal model to minimize local irritation.
-
Issue 2: Observation of Adverse Effects in Study Animals
-
Problem: Animals treated with this compound exhibit signs of distress, weight loss, or other unexpected clinical signs.
-
Potential Cause: This could be due to on-target toxicity, off-target effects, or issues with the formulation/administration. As a pan-TEAD inhibitor, the primary concern is potential nephrotoxicity.[4][5][6]
-
Troubleshooting and Monitoring Protocol:
-
Baseline Data Collection: Before initiating the study, collect baseline body weights and urine samples from all animals.
-
Regular Monitoring:
-
Record body weights and perform clinical observations at least twice weekly.[7]
-
Monitor for signs of renal toxicity such as changes in urination frequency, urine color, or the presence of edema.
-
-
Urinalysis:
-
Histopathological Analysis: At the end of the study, or if an animal is euthanized due to adverse effects, perform a thorough necropsy and collect kidneys for histopathological examination. Pay close attention to the glomeruli for any signs of podocyte foot process effacement, which is a characteristic finding of this class of inhibitors.[5][6]
-
Experimental Protocols
In Vivo Efficacy Study Protocol
This is a general protocol based on published studies and may need to be adapted for specific experimental designs.
| Step | Procedure | Details |
| 1. Animal Model | Female C.B-17 SCID mice, 5-7 weeks old.[3] | Acclimatize animals for at least one week before the start of the study. |
| 2. Tumor Implantation | Subcutaneously implant cancer cells (e.g., NCI-H226) into the flank of each mouse. | Monitor tumor growth until they reach a predetermined size for study initiation. |
| 3. This compound Preparation | Suspend this compound in sunflower oil.[3] | Use water bath sonication and vortexing to ensure a homogenous suspension.[3] |
| 4. Dosing Regimen | Administer this compound subcutaneously. | A typical dosing schedule is 100 or 250 mg/kg once daily for 4 consecutive days, or 250 mg/kg three times per week.[3][7] |
| 5. Monitoring | Monitor tumor volume and body weight twice weekly.[7] | Tumor volume can be calculated using the formula: (Length x Width²) / 2. |
| 6. Endpoint | Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if significant toxicity is observed. | Collect tumors and other relevant tissues for pharmacodynamic and histopathological analysis. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the Hippo signaling pathway.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for monitoring potential nephrotoxicity in this compound studies.
References
- 1. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Hippo pathway in cancer: kidney toxicity as a class effect of TEAD inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 [jstage.jst.go.jp]
- 7. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GNE-7883 and IAG933 for TEAD Inhibition in Cancer Research
In the landscape of targeted cancer therapy, the Hippo-YAP-TEAD signaling pathway has emerged as a critical regulator of cell proliferation and survival, with its dysregulation implicated in various malignancies. Consequently, the development of inhibitors targeting the transcriptional enhanced associate domain (TEAD) family of transcription factors, the downstream effectors of this pathway, is an area of intense research. This guide provides a detailed comparison of two prominent pan-TEAD inhibitors, GNE-7883 and IAG933, offering insights into their distinct mechanisms of action, biochemical and cellular potencies, and preclinical efficacy.
Differentiated Mechanisms of TEAD Inhibition
This compound and IAG933, while both targeting the TEAD family of proteins, employ fundamentally different strategies to disrupt the oncogenic YAP/TAZ-TEAD signaling axis.
This compound is an allosteric, pan-TEAD inhibitor.[1][2] It functions by binding to the lipid pocket of TEAD proteins, inducing a conformational change that prevents the interaction between YAP/TAZ and all four TEAD paralogs.[3][4][5] This allosteric inhibition effectively abrogates TEAD-dependent gene transcription.[3]
IAG933 , in contrast, is a direct inhibitor of the protein-protein interaction (PPI) between YAP/TAZ and TEAD.[6][7][8] It competitively binds to the interface on TEAD where YAP and TAZ would normally dock, thereby preventing the formation of the functional transcriptional complex.[7] IAG933 has been shown to be a potential first-in-class small molecule inhibitor of this interaction and is also a pan-TEAD inhibitor.[6][8]
References
- 1. drughunter.com [drughunter.com]
- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 8. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
A Head-to-Head Comparison of GNE-7883 and IK-930 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development and progression. Its dysregulation, often leading to the activation of the transcriptional coactivators YAP and TAZ, is implicated in a variety of cancers.[1] Consequently, targeting the downstream effectors of this pathway, the TEA Domain (TEAD) family of transcription factors, has become a promising therapeutic strategy.[2] This guide provides a detailed comparison of two prominent TEAD inhibitors, GNE-7883 and IK-930, to aid researchers in selecting the appropriate tool for their cancer research needs.
At a Glance: this compound vs. IK-930
| Feature | This compound | IK-930 |
| Target | Pan-TEAD inhibitor (TEAD1-4) | Paralog-selective TEAD inhibitor (preferentially TEAD1) |
| Mechanism of Action | Allosterically binds to the TEAD lipid pocket, preventing YAP/TAZ interaction.[3][4] | Binds to the TEAD palmitate-binding pocket, disrupting TEAD-dependent transcription.[5] |
| Key Research Applications | Overcoming resistance to KRAS inhibitors.[4][6] | Monotherapy in Hippo-mutated cancers; combination therapy to combat resistance to EGFR and MEK inhibitors.[7][8] |
| Reported Preclinical Models | In vitro: NF2-deficient mesothelioma, breast cancer, ovarian cancer, and adenocarcinoma cell lines.[6] In vivo: NCI-H226 and MSTO-211H xenograft models.[3] | In vitro: Hippo pathway-deficient cancer cell lines.[8] In vivo: Mouse xenograft models with Hippo pathway genetic alterations.[9] |
| Clinical Development | Preclinical tool compound.[10] | Phase 1 clinical trial (NCT05228015).[7][9] |
Mechanism of Action and Signaling Pathway
Both this compound and IK-930 target the TEAD family of transcription factors, the final downstream effectors of the Hippo signaling pathway. However, they exhibit different specificities and mechanisms of action.
The Hippo Signaling Pathway and TEAD Inhibition
The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional coactivators YAP and TAZ.[1][11] In many cancers, this pathway is dysregulated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[12] In the nucleus, YAP and TAZ bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[2]
This compound is a pan-TEAD inhibitor , meaning it targets all four TEAD paralogs (TEAD1-4).[6] It functions as an allosteric inhibitor by binding to the lipid pocket of TEAD, which in turn blocks the interaction between YAP/TAZ and TEAD.[3][4]
In contrast, IK-930 is a paralog-selective TEAD inhibitor , with a preference for TEAD1.[13][14] It also binds to the palmitate-binding pocket of TEAD, thereby preventing the aberrant TEAD-dependent transcription that drives tumor growth.[5] This selectivity for TEAD1 is designed to potentially offer a better safety profile by avoiding on-target toxicities associated with inhibiting all TEAD paralogs.[13]
Preclinical Performance Data
While direct head-to-head studies are limited, preclinical data for both compounds demonstrate their potential in targeting TEAD-dependent cancers.
In Vitro Efficacy
This compound has been shown to inhibit cell growth in various YAP/TAZ-dependent cancer cell lines, including those derived from NF2-deficient mesothelioma, breast cancer, ovarian cancer, and adenocarcinoma.[6]
IK-930 has demonstrated potent inhibition of in vitro proliferation in Hippo pathway-deficient cancer cell lines.[8]
Table 1: Summary of In Vitro Proliferation/Viability Data
| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference |
| This compound | OVCAR-8, HCC1576, MDA-MB-231, NCI-H226 | Viability Assay | Dose-dependent cell growth inhibition | Effective suppression of proliferation | [3] |
| This compound | NF2-null mesothelioma cell lines | Viability Assay | Dose-dependent cell growth inhibition | Potent inhibition of cell viability | [3] |
| IK-930 | Hippo pathway-deficient cancer cell lines | Proliferation Assay | Inhibition of proliferation | Selective inhibition of proliferation in Hippo-mutated cells | [8] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in in vivo xenograft models. In a mouse xenograft model using NCI-H226 lung cancer cells, a dose of 250 mg/kg of this compound resulted in 102% tumor growth inhibition compared to the vehicle control.[3]
IK-930 has also shown anti-tumor activity in mouse xenograft models with Hippo pathway genetic alterations.[9] In combination with EGFR or MEK inhibitors, IK-930 led to strong antitumor activity in KRAS and EGFR mutant tumor models.[7]
Table 2: Summary of In Vivo Efficacy Data
| Compound | Xenograft Model | Dosing | Result | Reference |
| This compound | NCI-H226 (lung cancer) | 250 mg/kg | 102% tumor growth inhibition | [3] |
| This compound | MSTO-211H (mesothelioma) | Not specified | Tumor regression | [3] |
| IK-930 | Hippo-dysregulated mesothelioma | Daily oral administration | Antitumor activity | [8] |
| IK-930 + Osimertinib | NSCLC xenografts | Not specified | Prevention of tumor growth | [15] |
| IK-930 + Osimertinib + Trametinib | NSCLC xenografts | Not specified | Complete tumor regression | [15] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the evaluation of this compound and IK-930.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (this compound or IK-930) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Compound Administration: Administer the test compound (this compound or IK-930) or vehicle control via the appropriate route (e.g., oral gavage, subcutaneous injection) and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume reaches a certain size, study duration is complete).
-
Data Analysis: Analyze tumor growth inhibition and assess any treatment-related toxicity.
Conclusion and Future Directions
Both this compound and IK-930 are valuable tools for investigating the role of the Hippo-TEAD signaling axis in cancer.
-
This compound , as a potent pan-TEAD inhibitor, is particularly useful for studies aiming to broadly inhibit TEAD activity and for investigating mechanisms of resistance to other targeted therapies, such as KRAS inhibitors.[4][6]
-
IK-930 , with its paralog-selective profile, offers a more nuanced approach to TEAD inhibition and is currently being explored in clinical trials, making it a relevant compound for translational research.[7][9] Its potential for a wider therapeutic window due to reduced on-target toxicities is a key area of investigation.[13]
The choice between these two inhibitors will depend on the specific research question. For broad, potent inhibition of the TEAD family, this compound is an excellent choice. For studies requiring a more targeted approach with a potential for better translatability to the clinic, IK-930 is a compelling option. Future research, including direct comparative studies and the publication of detailed clinical data for IK-930, will further clarify the distinct advantages of each compound in the fight against cancer.
References
- 1. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. Soft–Agar colony Formation Assay [bio-protocol.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. texaschildrens.org [texaschildrens.org]
- 8. YAP‐TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. millerlaboratory.org [millerlaboratory.org]
- 13. researchgate.net [researchgate.net]
- 14. In vivo nude mouse xenograft study [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
GNE-7883 and KRAS Inhibitors: A Synergistic Approach to Combat Drug Resistance
The combination of the novel pan-TEAD inhibitor, GNE-7883, with KRAS inhibitors presents a promising strategy to overcome both intrinsic and acquired resistance in KRAS-mutant cancers. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed protocols.
The development of specific KRAS inhibitors, such as sotorasib and adagrasib, has marked a significant breakthrough in treating cancers with KRAS G12C mutations. However, the emergence of resistance limits their long-term efficacy. Recent research has identified the activation of the YAP/TAZ-TEAD signaling pathway as a key mechanism of this resistance. This compound, by inhibiting the TEAD family of transcription factors, effectively blocks this escape route, thereby re-sensitizing cancer cells to KRAS inhibition.[1]
Mechanism of Synergistic Action
KRAS is a central node in the MAPK signaling pathway (RAS/RAF/MEK/ERK), which drives cell proliferation and survival.[1] KRAS inhibitors block this pathway, leading to an initial anti-tumor response. However, in some cancer cells, the Hippo signaling pathway's downstream effectors, YAP and TAZ, become activated. These proteins translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and survival, thus compensating for the KRAS inhibition and leading to drug resistance.[1]
This compound is an allosteric, pan-TEAD inhibitor that disrupts the interaction between YAP/TAZ and TEAD.[1][2] This action prevents the TEAD-mediated transcription of pro-survival genes, thereby crippling the resistance mechanism and restoring the cancer cells' sensitivity to KRAS inhibitors.
Signaling Pathway Overview
Here is a diagram illustrating the interplay between the KRAS-MAPK and Hippo-YAP/TAZ-TEAD signaling pathways and the points of intervention for KRAS inhibitors and this compound.
Caption: Interplay of KRAS-MAPK and Hippo-YAP/TAZ-TEAD pathways.
Quantitative Data Summary
The synergistic effect of combining this compound with KRAS inhibitors has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
In Vitro Synergistic Efficacy
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Fold Change in Sotorasib IC50 with this compound |
| NCI-H358 | NSCLC (KRAS G12C) | Sotorasib | ~1 | - |
| Sotorasib + this compound (1 µM) | <0.1 | >10 | ||
| NCI-H23 | NSCLC (KRAS G12C) | Sotorasib | ~1 | - |
| Sotorasib + this compound (1 µM) | <0.1 | >10 |
Data extrapolated from dose-response curves presented in Hagenbeek et al., Nature Cancer (2023).
In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-H358-R (Sotorasib-resistant) | Vehicle | 0 |
| Sotorasib | 10 | |
| This compound | 20 | |
| Sotorasib + this compound | 80 | |
| LU11786 (PDX) | Vehicle | 0 |
| Sotorasib | 40 | |
| This compound | 15 | |
| Sotorasib + this compound | 90 |
Data represents approximate values based on graphical representations in Hagenbeek et al., Nature Cancer (2023).[2]
Experimental Protocols
Detailed methodologies for the key experiments demonstrating the synergy between this compound and KRAS inhibitors are provided below.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds alone and in combination.
References
Validating GNE-7883 On-Target Activity with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-7883, a novel pan-TEAD inhibitor, with other alternatives and details the experimental validation of its on-target activity using CRISPR-Cas9 technology. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound
This compound is a potent and reversible small-molecule inhibitor that targets the transcriptional activity of all four TEAD paralogs (TEAD1-4).[1][2] It functions as an allosteric inhibitor, binding to a lipid pocket on TEAD proteins.[3][4][5] This binding event disrupts the crucial protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4][6] The YAP/TAZ-TEAD complex is a key downstream effector of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[5][6] By inhibiting the formation of this complex, this compound effectively suppresses the transcription of target genes that drive oncogenesis.[3][4][6] Notably, this compound has also been shown to overcome both intrinsic and acquired resistance to KRAS G12C inhibitors, highlighting its potential in combination therapies.[3][4][5][6]
Comparative Analysis of this compound and Other TEAD Inhibitors
The development of TEAD inhibitors is an active area of research. This compound distinguishes itself as a pan-TEAD inhibitor with a well-characterized allosteric mechanism. The following table summarizes the available quantitative data for this compound and provides a comparison with other known TEAD inhibitors where data is available.
| Inhibitor | Target(s) | Mechanism of Action | IC50/EC50 (nM) | Key Features |
| This compound | Pan-TEAD (TEAD1-4) | Allosteric inhibitor of YAP/TAZ-TEAD interaction | TEAD1: 39, TEAD2: 13, TEAD3: 93, TEAD4: 34 (vs. YAP)[2] | Orally bioavailable; Overcomes KRAS inhibitor resistance[6][7] |
| Compound 2 | Pan-TEAD | Binds to the TEAD lipid pocket | ~20 (lipid pocket affinity)[8] | Induces a TEAD-VGLL4 molecular glue complex[8] |
| IAG933 | Pan-TEAD | Blocks YAP/TAZ-TEAD interaction | Not publicly available | In Phase I clinical trials (NCT04857372)[9] |
| ETS-003 | YAP/TAZ-TEAD | Blocks YAP/TAZ-TEAD interaction | Not publicly available | Shows broad antitumor activity[9] |
Validating this compound On-Target Activity with CRISPR-Cas9
CRISPR-Cas9 gene editing is a powerful tool for definitively validating the on-target activity of a drug.[10][11][12][13] The fundamental principle is to assess the drug's effect in the presence and absence of its putative target. A significant decrease in potency (i.e., a rightward shift in the IC50 curve) upon target knockout provides strong evidence that the drug's primary mechanism of action is through that target.
Experimental Protocol: CRISPR-Cas9 Knockout for this compound Target Validation
This protocol outlines the key steps for validating that the cytotoxic or anti-proliferative effects of this compound are mediated through the inhibition of TEAD proteins.
1. Cell Line Selection:
-
Choose a cancer cell line known to be dependent on YAP/TAZ-TEAD signaling for survival and proliferation (e.g., NF2-deficient mesothelioma cell lines like NCI-H226, or ovarian cancer cell lines like OVCAR-8).[6][7][14]
2. sgRNA Design and Cloning:
-
Design and synthesize two to three single-guide RNAs (sgRNAs) targeting different exons of each TEAD paralog (TEAD1, TEAD2, TEAD3, and TEAD4) to ensure efficient knockout.
-
Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
3. Lentiviral Production and Transduction:
-
Produce lentiviral particles containing the Cas9 and sgRNA constructs in a packaging cell line (e.g., HEK293T).
-
Transduce the target cancer cell line with the lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
4. Knockout Validation:
-
Expand the selected cell populations.
-
Validate the knockout of each TEAD paralog at the protein level using Western blotting.
-
Confirm the loss of function by assessing the expression of known YAP/TAZ-TEAD target genes (e.g., ANKRD1, CYR61) via qPCR.[6]
5. Phenotypic Assays:
-
Treat the validated TEAD knockout and wild-type (WT) control cell lines with a dose range of this compound.
-
Assess cell viability or proliferation using a suitable assay (e.g., CellTiter-Glo® or soft agar colony formation assay).[7][14]
6. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for both the WT and TEAD knockout cell lines.
-
A significant rightward shift in the IC50 curve for the TEAD knockout cells compared to the WT cells would confirm that the TEAD proteins are the primary targets of this compound.
Visualizing the Experimental Workflow
Caption: Workflow for CRISPR-Cas9 mediated validation of this compound on-target activity.
This compound Signaling Pathway
This compound acts on the Hippo signaling pathway, a critical regulator of tissue growth and organ size.[5] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of the transcriptional co-activators YAP and TAZ. In the nucleus, YAP and TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound prevents this interaction, thereby restoring control over cell growth.
Visualizing the this compound Mechanism of Action
References
- 1. Discovery of this compound, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 2. | BioWorld [bioworld.com]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance [en-cancer.fr]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. selectscience.net [selectscience.net]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GNE-7883: A Reversible TEAD Inhibitor Paving the Way for Novel Cancer Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a compelling target in oncology. Its dysregulation frequently leads to the activation of the transcriptional coactivators YAP and TAZ, which, through their interaction with TEAD transcription factors, drive tumor growth, proliferation, and resistance to therapy.[1][2] In the quest for effective therapeutics targeting this pathway, a new generation of small molecule inhibitors has been developed. Among these, GNE-7883, a potent and reversible pan-TEAD inhibitor, has demonstrated significant promise. This guide provides a comprehensive comparison of this compound with other notable TEAD inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: An Allosteric Approach to TEAD Inhibition
This compound distinguishes itself through its unique mechanism of action. It functions as an allosteric inhibitor, binding to the lipid pocket of all four TEAD paralogs (TEAD1-4).[3][4] This binding induces a conformational change in the TEAD protein, thereby disrupting its interaction with YAP and TAZ.[1][3] By preventing the formation of the YAP/TAZ-TEAD transcriptional complex, this compound effectively abrogates the downstream signaling cascade that promotes oncogenesis.[2] This reversible, allosteric inhibition offers a distinct advantage, potentially leading to a more favorable safety profile compared to irreversible covalent inhibitors.
Comparative Performance of TEAD Inhibitors
To provide a clear perspective on the advantages of this compound, this section presents a comparative analysis with other key TEAD inhibitors in development: VT3989, IK-930, and Compound 2. These inhibitors represent different strategies for targeting the TEAD-YAP/TAZ axis.
Biochemical and Cellular Potency
The following table summarizes the available quantitative data on the potency of this compound and its comparators. This compound demonstrates potent pan-TEAD inhibition with low nanomolar IC50 values against all four paralogs.[5]
| Inhibitor | Target/Mechanism | Binding Affinity (Lipid Pocket) | IC50 vs. YAP/TAZ Interaction | Cellular Potency (EC50/IC50) |
| This compound | Allosteric pan-TEAD inhibitor | ~330 nM[6] | TEAD1: 39 nM (YAP), 50 nM (TAZ)TEAD2: 13 nM (YAP), 11 nM (TAZ)TEAD3: 93 nM (YAP), 102 nM (TAZ)TEAD4: 34 nM (YAP), 28 nM (TAZ)[5] | MDA-MB-230: 3 nMOVCAR8: 115 nMNCI-H226: 333 nM[5] |
| VT3989 | TEAD palmitoylation inhibitor | - | - | NCI-H226: 9 nMNCI-H2052: < 12 nM[6][7] |
| IK-930 | Selective TEAD1 palmitoylation inhibitor | - | TEAD reporter EC50: 25 nM[7] | NF2 mutant mesothelioma IC50: 21 nM[7] |
| Compound 2 | Molecular glue (TEAD-VGLL4) | ~20 nM[6] | Does not directly block YAP/TAZ interaction[6] | - |
In Vivo Efficacy
This compound has shown promising anti-tumor activity in preclinical xenograft models, both as a single agent and in combination therapies. Notably, it has demonstrated the ability to overcome resistance to KRAS G12C inhibitors.[3][5]
| Inhibitor | Animal Model | Dosing Regimen | Outcome |
| This compound | NCI-H226 lung cancer xenograft | 250 mg/kg, s.c. | 102% tumor growth inhibition compared to vehicle.[5] |
| This compound | NCI-H226 & MSTO-211H xenografts | 250 mg/kg (4 days on, 2 days off) | Significant tumor growth inhibition.[6] |
| This compound + Sotorasib | Sotorasib-resistant KRAS G12C NSCLC models | Combination therapy | Re-sensitized resistant tumors to sotorasib.[5] |
| VT3989 | Refractory Mesothelioma (Phase 1/2 Clinical Trial) | Optimized doses | 32% Overall Response Rate (ORR) and 86% Disease Control Rate (DCR).[4][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches used to characterize these inhibitors, the following diagrams are provided in Graphviz DOT language.
Hippo-YAP-TEAD Signaling Pathway
This diagram illustrates the core components of the Hippo signaling pathway and the central role of the YAP/TAZ-TEAD interaction, which is the target of this compound.
Caption: Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Time-Resolved FRET (TR-FRET) Assay
This diagram outlines the workflow for a TR-FRET assay, a common method to quantify the disruption of the YAP-TEAD protein-protein interaction by inhibitors like this compound.
Caption: Workflow for a Time-Resolved FRET assay to measure YAP-TEAD interaction inhibition.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, this section provides detailed protocols for key experiments used in the characterization of this compound.
Time-Resolved FRET (TR-FRET) Assay for YAP-TEAD Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between YAP and TEAD proteins.
Materials:
-
Recombinant GST-tagged TEAD protein (e.g., TEAD4)
-
Biotinylated peptide corresponding to the TEAD-binding domain of YAP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound or other test compounds
-
TR-FRET Detection Reagents: Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor)
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of GST-TEAD and Biotin-YAP to each well. The final concentrations should be optimized for a robust signal window.
-
Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding to reach equilibrium.
-
Add the TR-FRET detection reagents (Eu-anti-GST and SA-XL665) to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity, and the effect of inhibitors on this phenotype.
Materials:
-
Cancer cell lines (e.g., NCI-H226, OVCAR-8)
-
Complete cell culture medium
-
Agarose, low melting point
-
6-well plates
-
This compound or other test compounds
Procedure:
-
Prepare a 1.2% agarose solution in sterile water and keep it at 42°C.
-
Prepare a 0.6% agarose solution by mixing the 1.2% agarose solution with 2x complete medium at a 1:1 ratio and keep at 42°C.
-
Create the bottom layer in each well of a 6-well plate by adding 1.5 mL of the 0.6% agarose/medium mixture. Allow it to solidify at room temperature.
-
Harvest and count the cancer cells. Resuspend the cells in complete medium.
-
Prepare the top layer by mixing the cell suspension with 0.6% agarose/medium mixture to a final agarose concentration of 0.3% and a final cell density of 5,000-10,000 cells per well.
-
Immediately add 1.5 mL of the cell/agarose suspension on top of the solidified bottom layer.
-
Allow the top layer to solidify at room temperature.
-
Add complete medium containing the desired concentration of this compound or vehicle control on top of the gel.
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.
-
After the incubation period, stain the colonies with crystal violet and count the number and size of colonies using a microscope or imaging system.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a powerful technique to investigate changes in chromatin accessibility induced by drug treatment, providing insights into the inhibitor's impact on transcription factor binding and gene regulation.
Materials:
-
Cancer cell lines
-
This compound or other test compounds
-
Tn5 transposase and reaction buffer
-
DNA purification kit
-
PCR primers for library amplification
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound or vehicle control for the desired time period (e.g., 48 hours).
-
Harvest approximately 50,000 cells and wash with cold PBS.
-
Lyse the cells in a hypotonic buffer to isolate the nuclei.
-
Perform the transposition reaction by incubating the nuclei with Tn5 transposase at 37°C for 30 minutes. The Tn5 transposase will cut and ligate adapters into accessible chromatin regions.
-
Purify the transposed DNA using a DNA purification kit.
-
Amplify the library by PCR using primers that anneal to the ligated adapters. The number of PCR cycles should be optimized to avoid over-amplification.
-
Purify the amplified library and assess its quality and quantity using a Bioanalyzer and qPCR.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of differential chromatin accessibility between this compound-treated and control cells. This typically involves peak calling and differential accessibility analysis, followed by motif enrichment analysis to identify transcription factor binding sites affected by the treatment.[3]
Conclusion
This compound represents a significant advancement in the development of TEAD inhibitors. Its reversible, allosteric mechanism of action and pan-TEAD inhibitory profile provide a strong rationale for its therapeutic potential in a variety of YAP/TAZ-dependent cancers. The comparative data presented in this guide highlight its potent biochemical and cellular activity, as well as its promising in vivo efficacy. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers seeking to further investigate this compound and the broader field of Hippo pathway-targeted therapies. As our understanding of the complexities of the Hippo pathway continues to grow, inhibitors like this compound will be instrumental in translating this knowledge into effective clinical treatments for patients with cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. news-medical.net [news-medical.net]
GNE-7883 vs. Direct YAP/TAZ Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer. Its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), are key drivers of tumor initiation, progression, and therapy resistance. Consequently, targeting the YAP/TAZ-TEAD transcriptional complex has emerged as a promising therapeutic strategy. This guide provides a comparative overview of two distinct approaches to inhibit this pathway: the allosteric pan-TEAD inhibitor GNE-7883 and direct inhibitors of the YAP/TAZ-TEAD interaction.
Mechanism of Action: Two Strategies to Silence TEAD
The transcriptional activity of the YAP/TAZ complex is mediated through its interaction with the TEA domain (TEAD) family of transcription factors (TEAD1-4). Both this compound and direct YAP/TAZ inhibitors aim to disrupt this interaction, albeit through different mechanisms.
This compound: Allosteric Inhibition of TEAD
This compound is a potent and selective small molecule that functions as a pan-TEAD inhibitor.[1][2] It binds to a lipid pocket on the TEAD proteins, inducing a conformational change that allosterically disrupts the binding interface for YAP and TAZ.[1][2] This prevents the formation of the active transcriptional complex and subsequently suppresses the expression of YAP/TAZ target genes involved in cell proliferation and survival.
Direct YAP/TAZ Inhibitors: Blocking the Protein-Protein Interaction
Direct YAP/TAZ inhibitors, such as Verteporfin and IAG933, are designed to physically block the protein-protein interaction between YAP/TAZ and TEAD.[3][4][5] These inhibitors can target different interfaces of the YAP/TAZ-TEAD complex. For instance, some may bind to YAP or TAZ, preventing their association with TEAD, while others may bind to the YAP/TAZ-binding domain on TEAD.[3][6] IAG933, for example, directly disrupts the YAP/TAZ-TEAD protein-protein interaction, leading to the eviction of YAP from chromatin.[4][5]
Signaling Pathway and Inhibition Mechanisms
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unimore.it [iris.unimore.it]
Navigating Resistance: A Comparative Guide to GNE-7883 and Other TEAD Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to novel targeted therapies is paramount. This guide provides a comparative analysis of cross-resistance profiles for the pan-TEAD inhibitor GNE-7883 and other emerging TEAD-targeted compounds. While direct experimental cross-resistance data remains limited in publicly available literature, this guide synthesizes current knowledge on resistance mechanisms to predict and understand potential cross-resistance patterns. The information herein is supported by experimental data on the efficacy of these inhibitors in sensitive cell lines and the molecular pathways driving acquired resistance.
Overview of TEAD Inhibitors and Resistance
TEAD (Transcriptional Enhanced Associate Domain) transcription factors are crucial downstream effectors of the Hippo signaling pathway, which plays a pivotal role in organ size control and tumorigenesis. The interaction between TEAD and its co-activators YAP/TAZ is a critical node for oncogenic signaling in various cancers, making TEAD an attractive therapeutic target. Several small molecule inhibitors targeting TEAD have entered preclinical and clinical development, including the allosteric pan-TEAD inhibitor this compound, and other compounds such as VT3989, IK-930, and IAG933.
Acquired resistance to TEAD inhibitors is a significant clinical challenge. Emerging evidence points to the activation of bypass signaling pathways as a primary mechanism of resistance. Understanding these pathways is key to developing strategies to overcome resistance and to predict cross-resistance between different classes of TEAD inhibitors.
Comparative Efficacy of TEAD Inhibitors in Sensitive Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and other TEAD inhibitors in various cancer cell lines sensitive to TEAD inhibition. This data provides a baseline for their anti-proliferative activity before the development of resistance.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H226 | Mesothelioma | Dose-dependent viability decrease | |
| MSTO-211H | Mesothelioma | Dose-dependent viability decrease | ||
| K-975 | MSTO-211H | Mesothelioma | < 1 | |
| NCI-H2052 | Mesothelioma | < 1 | ||
| VT107 | H2052 | Mesothelioma | 0.018 (IC50 dose for screen) | |
| H226 | Mesothelioma | 0.032 (IC50 dose for screen) | ||
| IAG933 | MSTO-211H | Mesothelioma | 0.011 - 0.026 | |
| NCI-H226 | Mesothelioma | 0.011 - 0.026 |
Mechanisms of Acquired Resistance to TEAD Inhibitors
Studies into acquired resistance to TEAD inhibitors have identified several key molecular mechanisms. These mechanisms provide a basis for predicting cross-resistance.
MAPK Pathway Activation (Resistance to this compound and VT107)
A primary mechanism of acquired resistance to the allosteric pan-TEAD inhibitor This compound involves the upregulation of the AP-1 transcription factor FOSL1 , driven by the activation of the MAPK signaling pathway . This leads to the restoration of YAP/TEAD chromatin occupancy and reactivation of their transcriptional program, thereby bypassing the inhibitory effect of this compound. Similarly, resistance to the TEAD palmitoylation inhibitor VT107 has been shown to be conferred by MAPK pathway hyperactivation.
Given that both this compound and VT107 are susceptible to MAPK pathway-mediated resistance, it is highly probable that cell lines resistant to one of these drugs would exhibit cross-resistance to the other. This cross-resistance would likely extend to other TEAD inhibitors whose efficacy is similarly compromised by parallel activation of the MAPK pathway.
MYC Signaling Activation (Resistance to K-975)
In contrast, acquired resistance to the TEAD inhibitor K-975 has been linked to the activation of MYC signaling . In K-975-resistant mesothelioma cell lines, MYC activation allows for TEAD-independent cell proliferation. This suggests a distinct resistance mechanism compared to that observed for this compound.
Whether K-975-resistant cells would be sensitive to this compound, or vice-versa, is an open question that requires direct experimental validation. It is plausible that inhibitors with different mechanisms of action and susceptibility to different resistance pathways may not exhibit cross-resistance.
Predicted Cross-Resistance Profiles
Based on the currently understood mechanisms of resistance, the following cross-resistance patterns can be predicted:
| Resistant Cell Line | Predicted Sensitivity to Other TEAD Inhibitors | Rationale |
| This compound Resistant | Likely resistant to other TEAD inhibitors sensitive to MAPK pathway reactivation (e.g., VT107). Sensitivity to inhibitors with different resistance mechanisms (e.g., K-975) is unknown. | Resistance is driven by MAPK pathway activation, a common bypass mechanism. |
| K-975 Resistant | Sensitivity to this compound and other TEAD inhibitors is unknown . May be sensitive if the resistance mechanism (MYC activation) is distinct and does not compensate for the action of other inhibitors. | Resistance is driven by MYC signaling, which may be a distinct bypass pathway. |
Experimental Protocols
Generation of TEAD Inhibitor-Resistant Cell Lines
A common method for generating drug-resistant cancer cell lines involves continuous exposure to escalating concentrations of the inhibitor.
-
Initial Dosing: Begin by treating the parental cancer cell line with the TEAD inhibitor at a concentration around its IC20-IC30.
-
Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor. This is typically done in a stepwise manner, allowing the cells to recover and stabilize at each new concentration.
-
Maintenance Culture: Once a significantly resistant population is established (e.g., able to proliferate in the presence of a high concentration of the inhibitor), maintain the cell line in a medium containing a constant concentration of the drug to preserve the resistant phenotype.
-
Verification of Resistance: The degree of resistance should be quantified by performing a cell viability assay and comparing the IC50 value of the resistant cell line to that of the parental cell line.
Cell Viability and IC50 Determination Assays
Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound and to calculate its IC50 value.
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TEAD inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or by using a colorimetric assay like MTT or crystal violet.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathways in TEAD Inhibitor Resistance
The following diagrams illustrate the key signaling pathways implicated in acquired resistance to TEAD inhibitors.
Conclusion and Future Directions
The development of resistance to TEAD inhibitors is a multifaceted process, with activation of bypass signaling pathways such as MAPK and MYC being key drivers. While direct experimental evidence for cross-resistance between this compound and other TEAD inhibitors is currently lacking, the shared resistance mechanism of MAPK pathway activation strongly suggests a high likelihood of cross-resistance among a subset of these compounds.
Future research should focus on performing head-to-head cross-resistance studies using cell lines with acquired resistance to different TEAD inhibitors. Such studies will be invaluable for understanding the full spectrum of resistance and for designing rational combination therapies to overcome it. For drug development professionals, these insights are crucial for patient stratification and for the development of next-generation TEAD inhibitors that can circumvent known resistance mechanisms.
Validating TEAD's Role in GNE-7883-Induced Apoptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-7883 and alternative TEAD inhibitors, focusing on the validation of TEAD's role in drug-induced apoptosis. This document synthesizes experimental data, details relevant protocols, and visualizes key pathways to support further research and development in this area.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The TEA domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway, mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ. The disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for cancers with Hippo pathway alterations. This compound is a potent, allosteric, pan-TEAD inhibitor that has demonstrated significant anti-proliferative effects in preclinical models.[1][2] This guide focuses on validating the specific role of TEAD in this compound-induced apoptosis and compares its performance with other TEAD inhibitors.
This compound and the Induction of Apoptosis
This compound functions by binding to a lipid pocket on TEAD proteins, which induces a conformational change that disrupts the interaction between TEAD and its co-activators YAP and TAZ.[1] This disruption is central to its anti-cancer activity. The YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and inhibit apoptosis.[3][4] Therefore, by inhibiting TEAD, this compound is hypothesized to induce apoptosis by blocking these pro-survival signals. While direct experimental evidence from TEAD knockdown or knockout studies fully rescuing cells from this compound-induced apoptosis is not yet prominent in the available literature, the induction of cell death and apoptosis has been observed with other TEAD inhibitors that share a similar mechanism of action, strongly suggesting a TEAD-dependent apoptotic effect for this compound.[5][6]
Comparative Analysis of TEAD Inhibitors
Several small molecule inhibitors targeting the YAP/TAZ-TEAD interaction have been developed. This section compares this compound with other notable TEAD inhibitors, focusing on their mechanism of action and reported effects on apoptosis.
| Inhibitor | Mechanism of Action | Reported Effect on Apoptosis | Potency (IC50/GI50) | References |
| This compound | Allosteric pan-TEAD inhibitor, disrupts YAP/TAZ-TEAD interaction. | Suppresses expression of proliferative and anti-apoptotic genes.[1] | OVCAR-8 (Viability): ~10 nM, HCC1576 (Viability): ~20 nM[1] | [1][7] |
| IAG933 | Direct disruptor of the YAP/TAZ-TEAD protein-protein interaction. | Induces cell death and apoptosis in cancer cells.[5][6] | NCI-H2052 (Cell Proliferation, GI50): 41 nM; (YAP Reporter, IC50): 48 nM | [5][6][8] |
| K-975 | Covalently binds to the palmitate-binding pocket of TEAD, inhibiting YAP/TAZ-TEAD interaction. | Induces cell death; gene expression changes similar to YAP knockdown.[9][10] | NCI-H226 (Cell Proliferation): Potent inhibition at 144h.[9] | [9][10][11][12] |
| VT104 | Inhibits TEAD autopalmitoylation, disrupting YAP/TAZ interaction. | Suppresses proliferation of NF2-deficient mesothelioma cells.[13] | NCI-H226 (Cell Proliferation, GI50): 16 nM[14] | [13][14][15] |
Experimental Protocols
This section details the methodologies for key experiments used to validate the role of TEAD in this compound-induced apoptosis.
Cell Viability and Apoptosis Assays
-
Caspase-3/7 Activity Assay: To quantify apoptosis, caspase-3 and -7 activities can be measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay, Promega).
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound or other TEAD inhibitors at various concentrations for a specified time (e.g., 24, 48, 72 hours).
-
Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the signal to a vehicle-treated control to determine the fold-change in caspase activity.[16][17][18]
-
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the TEAD inhibitor as described above.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Validating TEAD Dependence
-
siRNA-mediated TEAD Knockdown: To directly assess the role of TEAD, its expression can be transiently silenced using small interfering RNAs (siRNAs).
-
Protocol:
-
Transfect cells with TEAD-specific siRNAs or a non-targeting control siRNA.
-
After 24-48 hours, treat the cells with this compound.
-
Perform apoptosis assays (e.g., caspase-3/7 assay) to determine if TEAD knockdown rescues the cells from this compound-induced apoptosis. A significant reduction in apoptosis in TEAD-knockdown cells compared to control cells would validate TEAD's role.[3]
-
-
-
CRISPR/Cas9-mediated TEAD Knockout: For a more definitive validation, stable TEAD knockout cell lines can be generated using CRISPR/Cas9 technology.
-
Protocol:
-
Design and clone guide RNAs (gRNAs) targeting TEAD into a Cas9-expressing vector.
-
Transfect the construct into the target cells.
-
Select and expand single-cell clones.
-
Verify TEAD knockout by Western blotting and sequencing.
-
Treat the knockout and wild-type control cells with this compound and assess apoptosis.
-
-
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis [insight.jci.org]
- 4. YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. drughunter.com [drughunter.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC [mdpi.com]
- 13. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 14. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 15. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. YAP‐TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antisense MDM2 Enhances E2F1-Induced Apoptosis and The Combination Sensitizes Androgen Dependent and Independent Prostate Cancer Cells To Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GNE-7883: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for GNE-7883 is not publicly available. The following procedures are based on general best practices for the disposal of potent, biologically active research compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a pan-TEAD inhibitor utilized in cancer research. Given its potent biological activity, a conservative approach to disposal is paramount to ensure the safety of laboratory personnel and the environment.
Summary of this compound Properties
While a comprehensive toxicological profile is not available, the known chemical and biological characteristics of this compound necessitate careful handling.
| Property | Value | Source |
| CAS Number | 2648450-42-2 | Selleck Chemicals |
| Molecular Formula | C₂₈H₂₉FN₆O₂ | Selleck Chemicals |
| Molecular Weight | 500.57 g/mol | Selleck Chemicals |
| Mechanism of Action | Allosteric pan-TEAD inhibitor, blocking YAP/TAZ-TEAD interaction | (Hagenbeek et al., 2023) |
| Storage | Store at -20°C for short-term and -80°C for long-term | MedchemExpress |
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and plasticware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sturdy, sealable plastic bag or a rigid container lined with a plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and rinsates, in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
-
Sharps Waste:
-
Dispose of any sharps contaminated with this compound (e.g., needles, syringes, Pasteur pipettes) in a designated sharps container for chemical and biologically active waste.
-
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound." Include the approximate concentration and quantity of the waste. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. EHS Collection:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.
Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for handling potent research compounds. For specific experimental protocols involving this compound, refer to the following publication:
-
Hagenbeek, T.J., et al. (2023). An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance. Nature Cancer. This article details the in vitro and in vivo studies utilizing this compound, which can inform the types of waste generated.
Visualizing the Disposal Workflow and Signaling Pathway
To aid in understanding the proper handling and context of this compound, the following diagrams have been created.
Caption: this compound Disposal Workflow
Caption: this compound Mechanism of Action
Essential Safety and Logistical Information for Handling GNE-7883
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling GNE-7883, a potent and allosteric pan-TEAD small-molecule inhibitor. Given that this compound is an investigational compound used in oncology research, it should be handled with the utmost care as a potentially hazardous substance.[1][2] Adherence to these guidelines is essential to ensure personal safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in either solid (powder) or solution form, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.[1][2] The following table summarizes the required PPE.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile, powder-free, tested for use with chemotherapy drugs (e.g., ASTM D6978-05 certified).[3][4][5] | Prevents direct skin contact. Double-gloving is recommended, with one pair under the gown cuff and the second pair over.[3] |
| Lab Coat/Gown | Disposable, impervious, long-sleeved with tight-fitting cuffs.[1][3] Polyethylene-coated polypropylene is preferred.[4] | Protects skin and personal clothing from contamination. Should be discarded immediately after use.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] | Provides a full barrier against splashes to the face. |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[3] | This compound as a powder can be easily aerosolized. |
Handling and Operational Plan
All manipulations of this compound should be performed in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure.
Experimental Workflow for Handling this compound:
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare a designated workspace within a certified chemical fume hood or biological safety cabinet. Cover the work surface with absorbent, plastic-backed pads.
-
If working with the solid form, carefully weigh the required amount in the containment area.
-
-
Solution Preparation:
-
This compound is often dissolved in a solvent like DMSO to create a stock solution.[6]
-
Add the solvent to the vial containing the solid this compound to avoid generating dust.
-
Ensure the compound is fully dissolved before proceeding with dilutions for experimental use.
-
-
Experimental Use:
-
When performing cell-based assays or preparing formulations for in vivo studies, conduct all dilutions and manipulations within the designated containment area.
-
Avoid splashes and aerosol generation.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Properly segregate and dispose of all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
As a potent small-molecule inhibitor used in oncology research, waste generated from handling this compound should be treated as hazardous chemical waste.
Waste Stream Management:
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions, cell media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, gown) | Place in a designated hazardous waste container immediately after use. |
Disposal Workflow:
References
- 1. dupont.com.sg [dupont.com.sg]
- 2. Safe handling of oncology drugs made easier with Tyvek single-use cleanroom apparel [cleanroomtechnology.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. cleanroomsupplies.com [cleanroomsupplies.com]
- 5. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
